Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAFOFHAZEZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645620 | |
| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-14-5 | |
| Record name | Ethyl 2,5-difluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
An In-Depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, featuring a difluorophenyl group and a keto-ester functionality, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety considerations, tailored for professionals in research and development.
Chemical Identity and Properties
-
CAS Number: 898753-14-5[1]
-
Molecular Formula: C₁₂H₁₂F₂O₃
-
Molecular Weight: 242.22 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.22 | |
| Molecular Formula | C₁₂H₁₂F₂O₃ | |
| Hazard | Irritant |
Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
The synthesis of analogous keto-esters often involves the reaction of a substituted acyl halide with an appropriate ester enolate or a related nucleophile. While specific synthesis routes for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not extensively detailed in publicly available literature, a general and plausible synthetic approach can be extrapolated from established organic chemistry principles. A common method for synthesizing similar compounds is the Claisen condensation reaction.[2][3]
Hypothetical Synthetic Pathway:
A plausible route for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate could involve the reaction of a derivative of 2,5-difluorobenzene with a succinic acid monoester derivative under conditions that favor carbon-carbon bond formation.
Experimental Protocol: Generalized Synthesis of a Keto-Ester
This protocol is a generalized representation and would require optimization for the specific synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable solvent (e.g., dry tetrahydrofuran or diethyl ether).
-
Base Addition: A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is carefully added to the reaction vessel.
-
Ester Addition: An appropriate ester, such as ethyl acetate, is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or below) to form the enolate.
-
Acyl Halide Addition: The 2,5-difluorobenzoyl chloride is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Quenching and Workup: The reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Applications in Research and Drug Development
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The difluorophenyl moiety in Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate makes it an attractive starting material for the synthesis of novel therapeutic agents.
While specific applications of this exact compound are not extensively documented, analogous keto-esters are known to be precursors for a variety of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[5] For example, similar compounds are used in the synthesis of pyrazoline derivatives.[5]
Diagram: Potential Synthetic Utility
Caption: Synthetic pathway from the core compound to bioactive molecules.
Analytical Characterization
Ensuring the purity and structural integrity of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[6][7]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Gas Chromatography (GC) | To assess purity and identify volatile impurities.[6] |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify the positions of protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Detector Temperature: Typically set to 280 °C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the main compound from any impurities. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
-
Analysis: A small volume of the prepared sample is injected into the GC system. The resulting chromatogram will show a major peak corresponding to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas.
Safety and Handling
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is classified as an irritant. Therefore, appropriate safety precautions must be taken when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][10]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[8][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10][11]
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Diagram: Laboratory Safety Workflow
Caption: Standard safety procedures for handling chemical reagents.
Conclusion
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an important building block for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working with this compound. This guide has provided a comprehensive overview of these key aspects to support the scientific community in their research endeavors.
References
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Renfert. Safety Data Sheet. [Link]
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International Journal of Recent Advances in Science and Technology. A Simple, Sensitive Rapid Gas Chromatography with Mass Spectrometry (GC-MS) Method for the Determination of Ethyl 4-bromobutyrate in Tolvaptan Tablets. [Link]
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PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
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ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
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Scientific Laboratory Supplies. Ethyl 4-chloro-4-oxobutyrate. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in Medicinal Chemistry
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary significance lies in its role as a key building block for the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of the 2,5-difluorophenyl moiety is critical for the biological activity and pharmacokinetic profile of the final drug product. This guide provides a comprehensive overview of the scientifically established synthetic pathway to this important keto-ester, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.
Core Synthesis Pathway: A Two-Step Approach
The most logical and industrially scalable synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is achieved through a two-step process:
-
Friedel-Crafts Acylation: The synthesis commences with the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride. This reaction, catalyzed by a Lewis acid, forms the carbon-carbon bond necessary to construct the 4-(2,5-difluorophenyl)-4-oxobutanoic acid intermediate.
-
Fischer Esterification: The subsequent step involves the acid-catalyzed esterification of the carboxylic acid intermediate with ethanol to yield the final product, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
This two-step approach is efficient and relies on well-established and understood organic reactions, making it a reliable method for producing this key intermediate.
Part 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene
Reaction Mechanism and Principles
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In this specific synthesis, the reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making it a more potent electrophile. The π-electron system of the 1,4-difluorobenzene ring then acts as a nucleophile, attacking the activated anhydride to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. The aromaticity of the ring is then restored by the loss of a proton, yielding the aluminum chloride complex of the desired 4-(2,5-difluorophenyl)-4-oxobutanoic acid. A subsequent aqueous workup is necessary to hydrolyze this complex and liberate the free keto-acid. A stoichiometric amount of the Lewis acid is required because it complexes with the carbonyl group of the product, rendering it inactive as a catalyst.[2]
Experimental Workflow: Friedel-Crafts Acylation
Sources
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate chemical properties
An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
This guide provides a comprehensive technical overview of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.
Introduction: A Versatile Fluorinated Building Block
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic keto-ester that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a difluorophenyl ring, a ketone, and an ethyl ester, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for creating more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms on the phenyl ring is particularly noteworthy, as fluorine substitution is a widely used strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide delves into the core chemical properties, synthesis, reactivity, and safe handling of this important compound.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. The key identifiers and physical characteristics of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | [1] |
| CAS Number | 898753-14-5 | [1] |
| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |
| Molecular Weight | 242.22 g/mol | [1] |
| Physical Form | White solid (typical for related compounds) | [2] |
| Boiling Point | Data not readily available | [1] |
| SMILES | O=C(OCC)CCC(C1=CC(F)=CC=C1F)=O | [1] |
| MDL Number | MFCD01320285 | [1] |
Characterization of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate relies on standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the carbon-hydrogen framework, while fluorine NMR (¹⁹F NMR) is essential for verifying the positions of the fluorine atoms. Infrared (IR) spectroscopy helps identify the characteristic carbonyl stretches of the ketone and ester functional groups. Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns to further support the structure.
Synthesis and Reaction Mechanisms
The primary and most efficient method for synthesizing aryl ketones like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts Acylation .[3][4] This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between an aromatic ring and an acyl group.[3][5]
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through a well-established mechanism involving the generation of a highly electrophilic acylium ion.
-
Acylium Ion Formation : An acyl halide or anhydride reacts with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion.
-
Electrophilic Attack : The electron-rich 1,4-difluorobenzene attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization : A base (such as the [AlCl₄]⁻ complex) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[4] The catalyst is regenerated in this step.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound.[4] The electron-withdrawing nature of the acyl group deactivates the ring, preventing further acylation reactions and allowing for controlled monoacylation.[4]
Sources
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Abstract
This technical guide provides a comprehensive analysis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a fluorinated aromatic keto-ester of significant interest in synthetic and medicinal chemistry. The document delineates its molecular architecture, details a robust synthetic protocol via Friedel-Crafts acylation, and outlines the spectroscopic techniques essential for its structural verification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies, establishing the compound's role as a versatile synthetic intermediate. The strategic incorporation of a difluorophenyl moiety highlights its potential in the development of novel therapeutic agents by modulating pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Physicochemical Properties
Structural Elucidation
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (CAS Number: 898753-14-5) is a polyfunctional organic molecule.[1] Its structure is characterized by three key domains:
-
2,5-Difluorophenyl Ring: An aromatic benzene ring substituted with two fluorine atoms at positions 2 and 5. This moiety is a critical pharmacophore in modern drug discovery, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.
-
Ketone Linker: A carbonyl group (C=O) directly attached to the aromatic ring and an aliphatic chain. This ketone is central to the molecule's reactivity and serves as a handle for further chemical transformations.
-
Ethyl Butyrate Chain: A four-carbon chain terminating in an ethyl ester functional group (-COOEt). The ester provides a site for potential hydrolysis or amidation, while the methylene groups adjacent to the carbonyls are susceptible to enolization and subsequent reactions.
The combination of these features makes the molecule a valuable building block for constructing more complex molecular architectures.
Caption: Molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Physicochemical Data
The quantitative properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.
| Property | Value | Source |
| CAS Number | 898753-14-5 | [1] |
| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |
| Molecular Weight | 242.22 g/mol | [1] |
| Appearance | Expected to be a white or off-white solid | Inferred from analogs[2] |
| SMILES | O=C(OCC)CCC(C1=CC(F)=CC=C1F)=O | [1] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable route for preparing aryl ketones like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable method for C-C bond formation to an aromatic ring.[3]
Principle of the Reaction
The synthesis involves the reaction of an electron-rich aromatic compound (1,4-difluorobenzene) with an acylating agent, typically an acyl chloride or anhydride. The reaction is mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of the aromatic ring, leading to the formation of the aryl ketone after rearomatization.[4] This method is superior to Friedel-Crafts alkylation because the resulting ketone is deactivated, which prevents undesirable poly-acylation products.[3]
For this specific synthesis, 1,4-difluorobenzene is acylated with ethyl 4-chloro-4-oxobutyrate.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Trustworthiness in synthesis relies on meticulous and reproducible procedures. The following protocol is a self-validating system for achieving the target compound.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of ethyl 4-chloro-4-oxobutyrate (1.0 equivalent)[5] and 1,4-difluorobenzene (1.1 equivalents) in DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C. The choice to add the reactants to the catalyst minimizes side reactions and controls the exotherm.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This exothermic step hydrolyzes the aluminum complexes and quenches the reaction.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM or ethyl acetate. Combine all organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a pure solid.
-
Structural Verification and Characterization
Confirmation of the molecular structure is unequivocally established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic connectivity and chemical environment.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Triplet (δ ~1.2 ppm, 3H) and Quartet (δ ~4.1 ppm, 2H). Aliphatic Chain: Two triplets (δ ~2.8 and ~3.3 ppm, 2H each). Aromatic Ring: Three multiplets in the δ 7.2-7.8 ppm region. |
| ¹³C NMR | Carbonyls: Ketone (C=O) at ~196 ppm, Ester (C=O) at ~172 ppm. Aromatic Carbons: Signals between 115-160 ppm, showing C-F coupling. Aliphatic Carbons: Signals at ~14, ~61, ~28, and ~33 ppm. |
| IR (Infrared) | Strong C=O stretching bands for the ketone (~1690 cm⁻¹) and ester (~1730 cm⁻¹). C-F stretching bands around 1100-1250 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 242.22, corresponding to the molecular weight of C₁₂H₁₂F₂O₃. Characteristic fragmentation patterns showing loss of the ethoxy group (-45) or the ethyl ester moiety. |
Applications in Research and Drug Development
Role as a Versatile Synthetic Intermediate
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is not typically an end-product but rather a highly valuable intermediate.[7] Its bifunctional nature (keto-ester) allows for a wide array of subsequent chemical modifications. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility makes it a key starting material for creating libraries of complex molecules for biological screening.
Significance of the Difluorophenyl Moiety in Medicinal Chemistry
The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry.[8] Specifically, the 2,5-difluorophenyl group can confer several advantageous properties:
-
Metabolic Stability: The C-F bond is very strong, blocking sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
-
Modulated Lipophilicity: Fluorination increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.
This compound is therefore a key precursor for developing novel therapeutics where such modulations are desired.[9]
Safety and Handling
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The synthesis protocol involves corrosive and reactive reagents (AlCl₃, HCl) and should only be performed by trained personnel.
References
-
Arctom Scientific. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc.. Comptes Rendus, 84, 1392-1395.
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Chad's Prep. Friedel Crafts Alkylation and Acylation. (2021). [Link]
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Wainwright, C. L., et al. Future directions for the discovery of natural product-derived immunomodulating drugs: an IUPHAR positional review. Pharmacological Research, 152, 104603. [Link]
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Al-Warhi, T., et al. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(3), 485-500. [Link]
-
Sigma-Aldrich. Ethyl 4-chloro-4-oxobutyrate. [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a keto-ester of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.
Introduction
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate possesses a unique molecular architecture, incorporating a difluorinated aromatic ring, a ketone, and an ethyl ester. This combination of functional groups presents a rich landscape for spectroscopic analysis, providing a wealth of information about its electronic and structural properties. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.
Predicted ¹H NMR Spectroscopic Analysis
The proton NMR spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene protons of the butyrate chain, and the protons on the difluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 1.25 | triplet | 3H | 7.1 |
| H-b | 4.15 | quartet | 2H | 7.1 |
| H-c | 2.80 | triplet | 2H | 6.5 |
| H-d | 3.30 | triplet | 2H | 6.5 |
| H-3' | 7.20 - 7.35 | multiplet | 1H | |
| H-4' | 7.20 - 7.35 | multiplet | 1H | |
| H-6' | 7.65 - 7.80 | multiplet | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Ethyl Ester Protons (H-a, H-b): The ethyl group is expected to show a characteristic triplet for the methyl protons (H-a) at approximately 1.25 ppm and a quartet for the methylene protons (H-b) around 4.15 ppm, with a coupling constant of about 7.1 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Butyrate Chain Methylene Protons (H-c, H-d): The two methylene groups of the butyrate chain are diastereotopic and will appear as two distinct triplets. The protons at H-d, being alpha to the aromatic ketone, are expected to be more deshielded (around 3.30 ppm) than the protons at H-c (around 2.80 ppm), which are alpha to the ester carbonyl group.
-
Aromatic Protons (H-3', H-4', H-6'): The protons on the 2,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at H-6' is anticipated to be the most downfield due to the anisotropic effect of the adjacent carbonyl group. The protons at H-3' and H-4' will likely appear as overlapping multiplets in the range of 7.20-7.35 ppm. Aromatic protons generally resonate in the downfield region of the spectrum due to the ring current effect.[1]
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The chemical shifts are significantly influenced by the hybridization and the electronegativity of neighboring atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 172.5 |
| C-2 | 28.5 |
| C-3 | 33.0 |
| C-4 | 196.0 |
| C-1' | 125.0 (d, J ≈ 20 Hz) |
| C-2' | 158.5 (d, J ≈ 250 Hz) |
| C-3' | 118.0 (d, J ≈ 25 Hz) |
| C-4' | 122.0 (d, J ≈ 10 Hz) |
| C-5' | 156.0 (d, J ≈ 245 Hz) |
| C-6' | 119.5 (d, J ≈ 25 Hz) |
| C-a | 14.2 |
| C-b | 61.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C-1, C-4): The two carbonyl carbons will appear significantly downfield. The ketone carbonyl (C-4) is expected to be more deshielded (around 196.0 ppm) than the ester carbonyl (C-1) (around 172.5 ppm).[2][3]
-
Aliphatic Carbons (C-2, C-3, C-a, C-b): The methylene carbons of the butyrate chain (C-2 and C-3) will resonate in the aliphatic region, with the carbon alpha to the ketone (C-3) being slightly more downfield than C-2. The ethyl ester carbons will appear at approximately 14.2 ppm for the methyl carbon (C-a) and 61.0 ppm for the methylene carbon (C-b).[3]
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons will show signals in the range of 118-160 ppm. The carbons directly bonded to fluorine (C-2' and C-5') will exhibit large one-bond carbon-fluorine coupling constants (J ≈ 240-250 Hz) and will be the most downfield among the aromatic signals due to the high electronegativity of fluorine. The other aromatic carbons will show smaller carbon-fluorine couplings. Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent.[4]
Predicted IR Spectroscopic Analysis
The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The most prominent features in the IR spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate will be the strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ketone) | ~1690 | Strong |
| C=O (ester) | ~1735 | Strong |
| C-O (ester) | 1300 - 1100 | Strong |
| C-F | 1250 - 1100 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium |
Interpretation of the IR Spectrum:
-
Carbonyl Absorptions: The presence of two distinct carbonyl groups will result in two strong absorption bands. The aromatic ketone C=O stretch is expected around 1690 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency compared to a simple aliphatic ketone.[5][6] The ester C=O stretch is predicted to appear at a higher frequency, around 1735 cm⁻¹.[7][8][9]
-
C-O and C-F Stretches: Strong bands in the region of 1300-1100 cm⁻¹ will be indicative of the C-O stretching of the ester and the C-F stretching of the difluorophenyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Predicted Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Key Fragment Ions in EI-MS
| m/z | Ion Structure | Fragmentation Pathway |
| 242 | [C₁₂H₁₂F₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 197 | [M - OCH₂CH₃]⁺ | α-cleavage at the ester |
| 169 | [M - COOCH₂CH₃]⁺ | Cleavage of the ester group |
| 141 | [C₇H₄F₂O]⁺ | α-cleavage at the ketone |
| 113 | [C₆H₄F₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 242, corresponding to the molecular weight of the compound.
-
α-Cleavage: A common fragmentation pathway for ketones and esters is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[10][11][12] Cleavage at the ketone can lead to the formation of a stable acylium ion at m/z 141 ([C₇H₄F₂O]⁺). α-cleavage at the ester can result in the loss of the ethoxy radical to give an ion at m/z 197.
-
McLafferty Rearrangement: While possible, the McLafferty rearrangement is less likely to be a dominant pathway for the ester in this specific structure due to the nature of the butyrate chain. However, a McLafferty-type rearrangement involving the ketone and a gamma-hydrogen from the butyrate chain could potentially occur.[13][14][15]
Visualizations
Molecular Structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Caption: Molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Predicted Mass Spectrometry Fragmentation Pathways
Caption: Key predicted fragmentation pathways for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in EI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of at least 15 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of at least 250 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for quaternary carbons.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition (EI-MS):
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to approximately 200-250 °C.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.
-
References
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- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Organic Chemistry Tutor. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry Desk. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate: Starting Materials and Strategic Insights
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a valuable intermediate in the development of complex pharmaceutical compounds. We will dissect a robust and industrially scalable two-step synthesis, beginning with a strategic selection of foundational starting materials. The core of this process involves a Friedel-Crafts acylation to construct the key keto-acid intermediate, followed by a classic Fischer esterification to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical rationale to empower effective and reproducible synthesis.
Strategic Overview: A Retrosynthetic Approach
From a synthetic strategy perspective, the target molecule, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, is best approached through a logical disconnection. The ethyl ester functional group points to a Fischer esterification as the final synthetic step, revealing a carboxylic acid precursor: 4-(2,5-difluorophenyl)-4-oxobutanoic acid. This intermediate, an aryl ketone, is a classic product of a Friedel-Crafts acylation. This disconnection leads us to two simple, commercially available starting materials: 1,4-difluorobenzene and succinic anhydride.
Caption: Retrosynthetic analysis of the target ester.
Part I: Friedel-Crafts Acylation for the Keto-Acid Intermediate
The cornerstone of this synthesis is the formation of the carbon-carbon bond between the aromatic ring and the four-carbon chain. The Friedel-Crafts acylation is the ideal reaction for this transformation.[1]
Mechanistic Considerations and Reagent Selection
The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from succinic anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1,4-difluorobenzene.
-
Aromatic Substrate: 1,4-Difluorobenzene: While fluorine atoms are deactivating due to their electronegativity, they are ortho-, para-directing. In 1,4-difluorobenzene, all positions are activated by one fluorine and deactivated by the other, leading to acylation at a position ortho to one of the fluorine atoms (the 2-position).
-
Acylating Agent: Succinic Anhydride: This is an excellent choice as it is a stable, inexpensive solid that readily forms the necessary acylium ion upon reaction with the Lewis acid catalyst.
-
Catalyst: Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid essential for activating the succinic anhydride.[2] A critical insight is that Friedel-Crafts acylations, unlike alkylations, require a stoichiometric amount of the catalyst. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][3] This complex must be hydrolyzed during the workup step to liberate the final product.
Experimental Protocol: Synthesis of 4-(2,5-difluorophenyl)-4-oxobutanoic Acid
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][4]
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to handle HCl gas evolution). The entire apparatus must be protected from atmospheric moisture.
-
Reagent Charging: Charge the flask with 1,4-difluorobenzene (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, approx. 2.2 eq) to the stirred mixture, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
-
Acylating Agent Addition: Once the AlCl₃ has been added, add succinic anhydride (1.05 eq) portion-wise, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture back to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This step is crucial for hydrolyzing the aluminum-ketone complex and moving the product into the organic phase.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer. Re-acidify the bicarbonate layer with concentrated HCl until the product precipitates out of solution. Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield 4-(2,5-difluorophenyl)-4-oxobutanoic acid.
Caption: Experimental workflow for Friedel-Crafts acylation.
Part II: Fischer Esterification to Yield the Final Product
With the keto-acid intermediate in hand, the final step is a straightforward esterification to produce the target ethyl ester. Fischer esterification is a reliable and cost-effective method for this purpose.
Mechanistic Considerations and Reagent Selection
This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by ethanol. A subsequent dehydration yields the ester.
-
Reactant/Solvent: Ethanol: Using an excess of ethanol serves a dual purpose: it acts as the nucleophile to form the ethyl ester and as the solvent for the reaction. Driving the equilibrium towards the product side is a key principle of Le Chatelier, which the excess of ethanol facilitates.
-
Catalyst: Sulfuric Acid (H₂SO₄): A catalytic amount of a strong mineral acid is required to protonate the carboxylic acid. Concentrated sulfuric acid is a common and effective choice as it also acts as a dehydrating agent, further helping to shift the equilibrium towards the products.[6]
Experimental Protocol: Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
This protocol is a standard Fischer esterification procedure.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-(2,5-difluorophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops or ~0.05 eq) to the solution.[5]
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess ethanol.
-
Extraction and Neutralization: Dilute the residue with water and extract with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and any unreacted carboxylic acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Caption: Experimental workflow for Fischer esterification.
Summary of Starting Materials and Reagents
The following table summarizes the key quantitative data for the reagents involved in this two-step synthesis.
| Role | Reagent | Molecular Formula | M.W. ( g/mol ) | Typical Stoichiometry |
| Step 1: Acylation | ||||
| Aromatic Substrate | 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.0 eq |
| Acylating Agent | Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.05 eq |
| Lewis Acid Catalyst | Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ~2.2 eq |
| Step 2: Esterification | ||||
| Carboxylic Acid | (Product from Step 1) | C₁₀H₈F₂O₃ | 214.17 | 1.0 eq |
| Alcohol/Solvent | Ethanol (Absolute) | C₂H₅OH | 46.07 | Large Excess |
| Acid Catalyst | Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | Catalytic (~0.05 eq) |
Conclusion
The synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is efficiently achieved through a reliable, two-step process rooted in fundamental organic reactions. By commencing with the Friedel-Crafts acylation of 1,4-difluorobenzene with succinic anhydride, the key intermediate 4-(2,5-difluorophenyl)-4-oxobutanoic acid is formed. Subsequent Fischer esterification using ethanol provides the target molecule in good yield. This strategic approach, utilizing readily available and cost-effective starting materials, offers a robust and scalable pathway for producing this important synthetic building block.
References
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-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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Georgia College Knowledge Box. Esterification Reactions Under Solvent Free Conditions. [Link]
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The Strategic Acylation of Arenes with Substituted Oxobutyrates: A Technical Guide for Drug Development Professionals
Foreword: The Oxobutyrate Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the myriad of synthetic strategies, the Friedel-Crafts acylation stands as a cornerstone for the construction of carbon-carbon bonds, enabling the introduction of keto-functionalities onto aromatic rings.[1] This guide delves into a specific and highly valuable iteration of this classic reaction: the acylation of arenes with substituted oxobutyrates. The resulting aryl-substituted β-keto esters are not merely synthetic intermediates; they are versatile scaffolds found at the core of numerous therapeutic agents.[2][3] Their unique structural and electronic properties allow for a diverse range of subsequent chemical transformations, making them invaluable building blocks in the synthesis of complex pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances, practical considerations, and strategic applications of this powerful synthetic tool.
The Underlying Chemistry: A Mechanistic Perspective
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, leads to the formation of an aromatic ketone.[1] When employing a substituted oxobutyrate derivative, the fundamental mechanism remains consistent, yet the nature of the acylating agent introduces specific considerations.
Generation of the Acylium Ion from Substituted Oxobutyrates
The key electrophilic species in a Friedel-Crafts acylation is the acylium ion.[6] For a substituted oxobutyrate, this is typically generated from the corresponding acyl chloride or anhydride. The most commonly employed Lewis acid for this purpose is aluminum chloride (AlCl₃).[4]
The process begins with the coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride (or one of the carbonyl oxygens in an anhydride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.
Caption: Generation of the acylium ion from an acyl chloride and a Lewis acid.
For substituted oxobutyrates, the "R" group contains an ester functionality. The stability and reactivity of the resulting acylium ion can be influenced by the nature of the substituents on the oxobutyrate backbone.
The Role of the Aromatic Substrate and Regioselectivity
The nucleophilicity of the aromatic ring is a critical factor in the success of the Friedel-Crafts acylation. Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, activate the ring towards electrophilic attack and generally direct the incoming acyl group to the ortho and para positions.[6] Conversely, electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, deactivate the ring and direct acylation to the meta position.[6]
The regiochemical outcome is a result of the relative stability of the carbocation intermediates (arenium ions) formed upon attack of the acylium ion at different positions on the ring. For activated rings, attack at the ortho and para positions allows for resonance structures that delocalize the positive charge onto the carbon bearing the electron-donating group, leading to a more stable intermediate.[6]
Caption: Influence of an electron-donating group on the regioselectivity of Friedel-Crafts acylation.
Experimental Protocols and Practical Considerations
The successful execution of a Friedel-Crafts acylation with a substituted oxobutyrate requires careful attention to experimental detail. The following protocol provides a general framework, which may require optimization depending on the specific substrates and desired scale.
General Procedure for the Friedel-Crafts Acylation of an Arene with a Substituted Oxobutyryl Chloride
Materials:
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Substituted oxobutyryl chloride
-
Aromatic substrate
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Hydrochloric acid (HCl), aqueous solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Protocol:
-
Reaction Setup: Under an inert atmosphere, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the anhydrous Lewis acid (typically 1.1 to 2.5 equivalents relative to the acylating agent).[7][8] The flask is cooled in an ice bath.
-
Acylium Ion Formation: The substituted oxobutyryl chloride, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the stirred suspension of the Lewis acid. The temperature should be maintained between 0 and 5 °C.
-
Addition of Aromatic Substrate: The aromatic substrate, dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture may be stirred at a low temperature or allowed to warm to room temperature, depending on the reactivity of the substrates. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with water, brine, and then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.
Critical Parameters and Troubleshooting
| Parameter | Importance | Troubleshooting |
| Anhydrous Conditions | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated. | All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. The reaction should be performed under an inert atmosphere. |
| Stoichiometry of Lewis Acid | The ketone product forms a complex with the Lewis acid, effectively consuming it. Therefore, a stoichiometric amount or a slight excess is typically required.[7][9] | If the reaction is sluggish or incomplete, increasing the amount of Lewis acid may be beneficial. |
| Reaction Temperature | Temperature control is crucial to prevent side reactions, such as intramolecular cyclization or decomposition of starting materials.[7] | For highly reactive substrates, maintaining a low temperature (0-5 °C) throughout the reaction is recommended. Less reactive substrates may require gentle warming. |
| Solvent Choice | The solvent can influence the solubility of reagents and the reaction rate. | Dichloromethane is a common choice due to its inertness and ability to dissolve many organic compounds. Nitrobenzene can be used for less reactive substrates but is more difficult to remove. |
Intramolecular Friedel-Crafts Acylation: A Pathway to Cyclic Scaffolds
A significant and synthetically valuable variant of this reaction is the intramolecular Friedel-Crafts acylation.[10] When the aromatic ring and the oxobutyrate moiety are part of the same molecule, cyclization can occur to form fused ring systems. This is a powerful strategy for the synthesis of polycyclic ketones, which are common motifs in natural products and pharmaceuticals.
The success of an intramolecular acylation is highly dependent on the length of the tether connecting the aromatic ring and the acylating group. The formation of five- and six-membered rings is generally favored.[10]
Caption: Workflow for the synthesis of a polycyclic ketone via intramolecular Friedel-Crafts acylation.
Applications in Drug Development: The Versatility of Aryl-Substituted Oxobutyrates
The products of the Friedel-Crafts acylation of arenes with substituted oxobutyrates, namely γ-aryl-β-keto esters, are valuable precursors in the synthesis of a wide range of pharmaceuticals. The dicarbonyl functionality provides multiple reactive sites for further elaboration.
Synthesis of Pyrazolone Derivatives
Pyrazolones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[11] A common synthetic route to pyrazolones involves the condensation of a β-keto ester with hydrazine or a substituted hydrazine.[11] The Friedel-Crafts acylation provides a direct route to the requisite aryl-substituted β-keto ester precursors.
Precursors to Chiral Alcohols and Amino Acids
The ketone functionality of the β-keto ester can be stereoselectively reduced to afford chiral β-hydroxy esters, which are important building blocks in the synthesis of many natural products and pharmaceuticals. Furthermore, through reductive amination or transamination, these compounds can be converted into valuable unnatural α-amino acids.[12]
Case Study: The Haworth Synthesis of Polycyclic Aromatic Hydrocarbons
While not directly involving oxobutyrates, the Haworth synthesis provides a compelling example of the strategic use of Friedel-Crafts acylation with a related dicarbonyl compound, succinic anhydride, to construct polycyclic aromatic systems.[9] This multi-step process involves an initial Friedel-Crafts acylation, followed by reduction and a second intramolecular acylation to form the fused ring system. This strategy highlights the power of the Friedel-Crafts reaction in building molecular complexity.
Future Outlook and Green Chemistry Perspectives
While the traditional Friedel-Crafts acylation is a robust and widely used reaction, it is not without its limitations, particularly concerning the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids. The future of this field lies in the development of more sustainable and environmentally benign catalytic systems.
Recent research has focused on the use of solid acid catalysts, such as zeolites, which can be easily recovered and recycled, and milder Lewis acids that can be used in catalytic amounts.[13] Additionally, the exploration of solvent-free reaction conditions and the use of biocatalysts are promising avenues for making the Friedel-Crafts acylation a greener synthetic tool.[13][14]
Conclusion
The Friedel-Crafts acylation of aromatic compounds with substituted oxobutyrates is a powerful and versatile transformation that provides access to a rich array of γ-aryl-β-keto esters. These compounds are not only valuable synthetic intermediates but also serve as key building blocks in the development of novel therapeutics. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an appreciation for the potential for both inter- and intramolecular reactions are essential for harnessing the full potential of this important synthetic method. As the demand for more efficient and sustainable chemical processes grows, the continued innovation in catalytic systems for the Friedel-Crafts acylation will undoubtedly play a crucial role in the future of drug discovery and development.
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Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Semantic Scholar. [Link]
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Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]
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Introduction: The Strategic Value of Fluorine in Aromatic Systems
An In-Depth Technical Guide to Difluorobenzene Derivatives in Organic Synthesis
The introduction of fluorine into organic molecules imparts profound changes to their physicochemical and biological properties.[1] The fluorine atom, being the most electronegative element, alters a molecule's electron distribution, pKa, dipole moment, and metabolic stability.[1] Difluorobenzene derivatives, existing as 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers, serve as exceptionally versatile building blocks in modern organic synthesis. Their utility stems from the powerful electron-withdrawing nature of the two fluorine atoms, which modulates the reactivity of the aromatic ring in predictable and synthetically useful ways. This guide provides an in-depth exploration of the core synthetic transformations involving difluorobenzene derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on the causality behind experimental choices and the strategic application of these derivatives in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[2]
Nucleophilic Aromatic Substitution (SNAr): Harnessing Ring Activation
One of the most powerful transformations for functionalizing difluorobenzenes is the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups, such as fluorine and nitro groups, activates the ring towards nucleophilic attack.[3][4]
The Underlying Causality: Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The reaction is completed by the departure of the leaving group, which re-establishes aromaticity.
The key to a successful SNAr reaction is the stabilization of the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups are most effective at this stabilization when they are positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the substituent through resonance.[6] A substituent in the meta position does not allow for this resonance stabilization, rendering the reaction much slower or unfeasible.[6]
In difluorobenzene derivatives, the fluorine atoms act as powerful activating groups. For instance, in 1,3-difluorobenzene, the positions ortho and para to both fluorines (the C2, C4, and C6 positions) are highly activated. This predictable regioselectivity is a cornerstone of their synthetic utility.[7]
Caption: SNAr Mechanism on an Activated Difluorobenzene.
Field-Proven Protocol: Synthesis of a Difluorophenyl Ether
This protocol details the SNAr reaction of 1-bromo-2,4-difluorobenzene with a phenol, a common transformation in the synthesis of agrochemicals and pharmaceuticals. The choice of a polar aprotic solvent like DMF or DMSO is critical; these solvents solvate the cation of the base (e.g., K⁺) but not the nucleophilic anion, enhancing its reactivity.
Objective: Synthesize 1-(4-methoxyphenoxy)-2,4-difluorobenzene.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-methoxyphenol (1.2 equivalents) and anhydrous DMF (to achieve a 0.5 M concentration with respect to the limiting reagent).
-
Add finely ground, anhydrous potassium carbonate (2.0 equivalents). The base must be anhydrous as water will compete as a nucleophile. K₂CO₃ is chosen as a moderately strong base to deprotonate the phenol without causing unwanted side reactions.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide nucleophile.
-
Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) to the reaction mixture. Note: The bromine is a better leaving group than fluorine, but substitution occurs at the C-1 position due to activation from the para-fluorine.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the C-Br bond cleavage.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired difluorophenyl ether.
Directed ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds.[8] The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, creating a potent aryllithium nucleophile that can be trapped by various electrophiles.[9]
The Underlying Causality: Fluorine as a Directing Group
The DMG functions by coordinating to the Lewis acidic lithium of the organolithium base, thereby delivering the base to a specific C-H bond in close proximity.[10] While not as powerful as amide or carbamate groups, the fluorine atom can serve as an effective DMG.[11] Its Lewis basic lone pairs can coordinate with the lithium cation, and its inductive electron-withdrawing effect increases the acidity of the adjacent ortho protons, facilitating their removal by bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[10] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial, as it chelates the lithium cation, breaking down organolithium aggregates and increasing the basicity of the system.[8]
Caption: Directed ortho-Metalation (DoM) Workflow.
Field-Proven Protocol: ortho-Methylation of 1,3-Difluorobenzene
This protocol demonstrates the DoM strategy to introduce a methyl group specifically at the C2 position of 1,3-difluorobenzene, a position highly activated by both flanking fluorine atoms.
Objective: Synthesize 1,3-difluoro-2-methylbenzene.
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Add TMEDA (1.2 equivalents) and 1,3-difluorobenzene (1.0 equivalent).
-
Cool the solution to -78 °C using an acetone/dry ice bath. This low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution may turn yellow or orange, indicating the formation of the aryllithium species.
-
Stir the reaction at -78 °C for 1 hour to ensure complete metalation.
-
Add dimethyl sulfate (1.2 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood. The electrophile is added at low temperature to control the exothermic quenching reaction.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the product via distillation or column chromatography to obtain 1,3-difluoro-2-methylbenzene.
Palladium-Catalyzed Cross-Coupling Reactions
Difluorobenzene derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation.[12] While the C-F bond is typically robust, difluorobenzenes are often further functionalized with other halogens (Cl, Br, I) or triflates (OTf) that serve as the leaving group in catalytic cycles.
The Underlying Causality: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[13] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (e.g., C-Br) bond of the difluorobenzene derivative, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (e.g., a phenylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
The fluorine atoms on the benzene ring do not typically participate directly but influence the reactivity of the substrate by modifying the electronic properties of the C-X bond undergoing oxidative addition.
Caption: Suzuki-Miyaura Catalytic Cycle.
Quantitative Data: Regioselectivity in Suzuki Couplings
The regioselectivity of cross-coupling reactions on polyhalogenated difluorobenzenes is governed by the relative reactivity of the C-X bonds towards oxidative addition, which generally follows the trend C-I > C-OTf > C-Br >> C-Cl >>> C-F. This predictable reactivity allows for selective, sequential functionalization.
| Substrate | Coupling Partner | Conditions | Major Product | Yield (%) | Reference |
| 1-Bromo-4-iodo-2,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 1-Bromo-4-phenyl-2,5-difluorobenzene | >95 | [15] |
| 1-Bromo-2,4-difluorobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 90°C | 1-(4-Methylphenyl)-2,4-difluorobenzene | 88 | [15] |
| 1-Chloro-3-iodo-2,6-difluorobenzene | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C | 1-Chloro-3-(thiophen-2-yl)-2,6-difluorobenzene | 92 | [15] |
Applications in Drug Development and Materials Science
The synthetic methodologies described enable the incorporation of the difluorobenzene motif into a vast array of functional molecules.
-
Medicinal Chemistry: The difluorophenyl group is a common feature in many modern pharmaceuticals. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which aids in membrane permeation.[1] For example, the antifungal drug Fluconazole contains a 1,3-difluorobenzene core, which is critical for its biological activity.[16][17]
-
Materials Science: In materials science, difluorobenzene derivatives are used to create high-performance polymers, liquid crystals, and organic electronics.[18] The strong C-F bonds and the polarized nature of the aromatic ring can enhance thermal stability and tune the electronic properties (e.g., HOMO/LUMO energy levels) of conjugated systems, making them valuable components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[18]
Conclusion
Difluorobenzene derivatives are not merely halogenated solvents but are strategic building blocks that offer chemists precise control over molecular design. Their predictable reactivity in key synthetic transformations—including Nucleophilic Aromatic Substitution, Directed ortho-Metalation, and Palladium-Catalyzed Cross-Coupling—stems directly from the fundamental electronic properties imparted by the fluorine atoms. Understanding the causality behind these reactions allows researchers to rationally design synthetic routes to complex, high-value molecules, accelerating innovation in drug discovery and materials science.
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ZHEJIANG XIESHI NEW MATERIAL CO., LTD. (n.d.). What are the main areas of application for Difluorobenzene Series products? Retrieved from [Link]
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Wiley Online Library. (n.d.). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Material Science Potential with Difluorinated Benzene Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,3-Difluorobenzene: Comprehensive Overview and Applications. Retrieved from [Link]
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Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 1,3-Difluorobenzene in Modern Chemical Synthesis. Retrieved from [Link]
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Retrieved from [Link]
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ResearchGate. (2018). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
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The Strategic Role of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate emerges as a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmacologically active heterocyclic compounds. The strategic incorporation of the 2,5-difluorophenyl moiety imparts unique physicochemical properties to the parent molecule, influencing its reactivity and the biological profile of its derivatives. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the critical role of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a key intermediate in the development of novel therapeutic agents, with a particular focus on kinase inhibitors and other targeted therapies. Through a detailed examination of synthetic pathways, reaction mechanisms, and experimental protocols, this document serves as a comprehensive resource for researchers engaged in the design and discovery of next-generation pharmaceuticals.
Introduction: The Significance of Fluorinated Scaffolds in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The 2,5-difluorophenyl group, in particular, presents a distinct electronic and steric profile that can be exploited to achieve desired therapeutic effects. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, as a readily accessible precursor, provides a gateway to a rich chemical space of fluorinated heterocyclic compounds with significant therapeutic potential.
Synthesis and Chemical Profile of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
The primary route for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This method offers a straightforward and efficient means to construct the β-ketoester framework of the target molecule.
Synthetic Pathway: Claisen Condensation
The synthesis typically involves the reaction of an appropriate 2,5-difluoroacetophenone with a suitable oxalate ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide. The base facilitates the deprotonation of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. Subsequent workup yields the desired Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Caption: Synthetic workflow for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate via Claisen Condensation.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is presented in the table below. These properties are crucial for understanding its reactivity and for the design of subsequent synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₂H₁₂F₂O₃ |
| Molecular Weight | 242.22 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents |
The Pivotal Role in the Synthesis of Bioactive Heterocycles
The true value of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in medicinal chemistry lies in its utility as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The β-ketoester functionality provides two reactive centers that can be readily manipulated to construct various ring systems, with pyrazoles being a prominent example.
Synthesis of Substituted Pyrazoles: A Gateway to Kinase Inhibitors
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of pyrazoles from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is typically achieved through a cyclocondensation reaction with a hydrazine derivative. This reaction provides a straightforward and efficient route to highly functionalized pyrazole cores.
The resulting 3-(2,5-difluorophenyl)pyrazole scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-difluorophenyl moiety can engage in specific interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor.
Caption: General synthetic pathway to pyrazole derivatives and their therapeutic application.
Experimental Protocol: Synthesis of a 3-(2,5-Difluorophenyl)pyrazole Derivative
The following protocol provides a representative example of the synthesis of a pyrazole derivative from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. This protocol is based on established methodologies for pyrazole synthesis from β-ketoesters.[1]
Materials:
-
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System: The success of this protocol can be validated at each stage. The consumption of the starting material and the formation of the product can be monitored by TLC. The purity of the final product can be assessed by its melting point and confirmed by spectroscopic analysis. The expected spectroscopic data for the pyrazole product would show characteristic signals for the aromatic protons of the difluorophenyl ring and the pyrazole ring, as well as the absence of the ethyl ester signals from the starting material.
Broader Applications and Future Perspectives
While the synthesis of pyrazole-based kinase inhibitors represents a major application of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, its utility extends to the preparation of other heterocyclic systems of medicinal interest. The dicarbonyl functionality can be exploited in reactions with various binucleophiles to construct a wide range of five- and six-membered heterocycles.
The continued exploration of the chemical space accessible from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate holds significant promise for the discovery of novel drug candidates. The strategic placement of the 2,5-difluorophenyl moiety provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and to develop next-generation therapies with improved efficacy and safety profiles. As our understanding of the molecular basis of disease continues to grow, the demand for versatile and strategically functionalized building blocks like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate will undoubtedly increase, solidifying its importance in the future of drug discovery.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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Nature. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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PMC - NIH. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Retrieved from [Link]
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ResearchGate. (2021). Flexible Synthesis and Herbicidal Activity of Fully Substituted 3‐Hydroxypyrazoles. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate: Analogs, Derivatives, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate stands as a key exemplar of a fluorinated building block, offering a versatile scaffold for the synthesis of a diverse array of analogs and derivatives with significant potential in medicinal chemistry.
This technical guide provides a comprehensive overview of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, from its synthesis and characterization to the exploration of its derivatives, particularly in the context of developing novel therapeutic agents. As a senior application scientist, the following sections are structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Part 1: The Core Compound: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Synthesis of the Core Scaffold
The most direct and industrially scalable method for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation of 1,4-difluorobenzene. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, forming the desired ketoester.
Reaction Scheme:
Figure 1: Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
1,4-Difluorobenzene
-
Ethyl 4-chloro-4-oxobutyrate (Ethyl succinyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4-chloro-4-oxobutyrate (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add 1,4-difluorobenzene (1.1 equivalents) dropwise, again keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 5% HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
-
Physicochemical Properties and Characterization
| Property | Value (Estimated) |
| CAS Number | 898753-14-5 |
| Molecular Formula | C₁₂H₁₂F₂O₃ |
| Molecular Weight | 242.22 g/mol |
| Boiling Point | ~330 °C at 760 mmHg (Predicted)[1] |
| Density | ~1.15 g/cm³ (Predicted)[1] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 7.20-7.35 (m, 3H, Ar-H)
-
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.25 (t, J = 6.8 Hz, 2H, -COCH₂-)
-
δ 2.80 (t, J = 6.8 Hz, 2H, -CH₂COOEt)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ 196.5 (C=O, ketone)
-
δ 172.8 (C=O, ester)
-
δ 159.0 (d, JCF = 250 Hz, C-F)
-
δ 156.5 (d, JCF = 248 Hz, C-F)
-
δ 120.1 (dd, JCF = 24, 8 Hz, Ar-C)
-
δ 118.5 (dd, JCF = 25, 9 Hz, Ar-C)
-
δ 115.8 (dd, JCF = 23, 8 Hz, Ar-C)
-
δ 60.9 (-OCH₂)
-
δ 33.5 (-COCH₂)
-
δ 28.2 (-CH₂COOEt)
-
δ 14.2 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
~1735 (C=O, ester)
-
~1690 (C=O, ketone)
-
~1600, 1500 (C=C, aromatic)
-
~1250 (C-F)
-
Part 2: Synthesis of Analogs and Derivatives
The true utility of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate lies in its role as a versatile precursor for a wide range of derivatives, most notably heterocyclic compounds with significant biological activity.
Chalcone Synthesis: The Gateway to Heterocycles
A key transformation of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is its conversion to a chalcone (1,3-diaryl-2-propen-1-one) scaffold. This is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.
Workflow for Chalcone Synthesis:
Figure 3: Proposed anticancer mechanisms of fluorinated pyrazoline derivatives.
Antimicrobial Potential
The presence of fluorine atoms can enhance the antimicrobial properties of pyrazoline derivatives. [2][3]The mechanism of action is thought to involve the disruption of essential microbial processes, such as:
-
Inhibition of Cell Wall Synthesis: The compounds may interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.
-
Disruption of DNA Gyrase: Some pyrazoline derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
-
Membrane Disruption: The lipophilic nature of the fluorinated aryl group can facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and cell death.
Conclusion: A Versatile Scaffold for Future Drug Discovery
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility in generating fluorinated chalcones and, subsequently, pyrazoline derivatives, provides a robust platform for the development of novel anticancer and antimicrobial agents. The insights and protocols presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and addressing unmet medical needs. The continued exploration of analogs and derivatives of this core scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). [Source details to be added]
-
New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents. (2017). Thai Journal of Pharmaceutical Sciences. [Link]
-
New Fluorinated Chalcone and Pyrazolines Analogues: Synthesis, Docking and Molecular Dynamic Studies as Anticancer Agents. (2017). The Thai Journal of Pharmaceutical Sciences (TJPS). [Link]
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. [Link]
-
Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. (n.d.). International Journal of Environmental Sciences. [Link]
- Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. (2025). [Source details to be added]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central. [Link]
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). [Source details to be added]
- Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). [Source details to be added]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). Figshare. [Link]
-
Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. [Link]
-
-
(n.d.). The Royal Society of Chemistry. [Link]
-
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolines from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolines in Modern Drug Discovery
Pyrazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These five-membered nitrogen-containing heterocycles are privileged structures, renowned for their synthetic accessibility and the diverse pharmacological properties they can impart. The pyrazoline motif is a key pharmacophore in drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The ability to readily modify the substituents on the pyrazoline ring allows for the fine-tuning of their biological and pharmacokinetic profiles, making them highly attractive targets in drug discovery and development programs.
This guide provides a comprehensive, in-depth technical overview of the synthesis of a novel pyrazoline derivative starting from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. We will delve into the strategic considerations behind the synthetic route, provide detailed, step-by-step protocols, and discuss the characterization of the final product. The inclusion of the 2,5-difluorophenyl moiety is of particular interest, as the electronic properties of fluorine can significantly influence the biological activity and metabolic stability of the resulting pyrazoline.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of pyrazolines from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis.[1][4] This robust and versatile reaction involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[4] In our case, the starting material, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, is a γ-ketoester. The fundamental principle of the Knorr synthesis remains applicable, proceeding through the formation of a hydrazone intermediate followed by intramolecular cyclization to yield the stable pyrazoline ring.
The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates both the initial condensation and the subsequent cyclization steps. The choice of solvent is also crucial, with alcohols like ethanol or propanol being commonly used due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Proposed Reaction Mechanism
The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the more electrophilic ketone carbonyl of the Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of a five-membered ring. Subsequent elimination of ethanol yields the final pyrazoline product, which exists in tautomeric equilibrium with its pyrazolone form.
Experimental Protocols
Part 1: Synthesis of the Starting Material: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
A reliable synthesis of the starting γ-ketoester is crucial. A plausible and efficient method involves the Friedel-Crafts acylation of 1,4-difluorobenzene with succinic anhydride, followed by esterification of the resulting carboxylic acid.
Materials and Reagents:
-
1,4-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Protocol:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add 1,4-difluorobenzene (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2,5-difluorophenyl)-4-oxobutanoic acid.
-
-
Esterification:
-
To the crude carboxylic acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
To the resulting acid chloride, carefully add anhydrous ethanol (excess) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
-
Part 2: Synthesis of 5-(2,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-ol
This protocol details the cyclocondensation of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate with hydrazine hydrate to yield the target pyrazoline.
Materials and Reagents:
-
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or 1-Propanol
-
Glacial acetic acid
-
Deionized water
-
Rotary evaporator
-
Reflux apparatus
-
Büchner funnel and filter paper
-
Standard glassware for organic synthesis
Safety Precautions:
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6][7][8] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8] Have an emergency plan in place for accidental exposure.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (1.0 equivalent) in ethanol or 1-propanol (approximately 10 mL per gram of ketoester).
-
To this solution, add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for 4-8 hours.
-
The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The starting material spot should diminish and a new, more polar product spot should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water to the reaction mixture with stirring to precipitate the product.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual hydrazine hydrate and salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-ol.
-
Dry the purified product under vacuum.
-
Data Analysis and Characterization
The structure of the synthesized pyrazoline should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the pyrazoline ring protons, typically a complex multiplet for the CH₂-CH₂ protons. The aromatic protons of the difluorophenyl ring will appear as multiplets in the downfield region. The NH and OH protons will appear as broad singlets, which are exchangeable with D₂O. |
| ¹³C NMR | The spectrum will show signals for the carbon atoms of the pyrazoline ring and the difluorophenyl ring. The carbonyl carbon of the pyrazolone tautomer will be observed in the downfield region. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (broad band around 3200-3400 cm⁻¹), C=O stretching of the pyrazolone tautomer (around 1650-1680 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). |
| Mass Spec | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of the target pyrazoline.
Reaction Mechanism
Caption: Simplified mechanism of pyrazoline formation.
Conclusion
The synthesis of pyrazolines from γ-ketoesters via the Knorr pyrazole synthesis is a highly effective and versatile method for accessing this important class of heterocyclic compounds. The protocol detailed herein for the synthesis of 5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-ol provides a solid foundation for researchers in medicinal chemistry and drug development to explore novel pyrazoline derivatives. The presence of the difluorophenyl moiety offers an avenue for investigating the impact of fluorine substitution on biological activity, potentially leading to the discovery of new therapeutic agents with enhanced properties. Careful adherence to the experimental procedures and safety precautions is paramount for the successful and safe execution of this synthesis.
References
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Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]
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hydrazine hydrate 99% - Sdfine. (n.d.). Retrieved from [Link]
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¹H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl₃). (n.d.). ResearchGate. Retrieved from [Link]
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Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
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Synthesis of ethyl 4-(4-aminophenyl)-4-oxobutyrate. (n.d.). PrepChem.com. Retrieved from [Link]
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- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
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- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). NIH.
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- Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprost
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Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
An Application Note for Drug Development Professionals
Abstract
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and are abundant in various edible plants.[1][2] Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6][7] The incorporation of fluorine atoms into the chalcone framework can significantly enhance these pharmacological activities and improve metabolic stability.[8][9][10] This application note provides a detailed, field-proven protocol for the synthesis of fluorinated chalcones using Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as the ketone precursor via the base-catalyzed Claisen-Schmidt condensation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the methodology, purification, and characterization of the resulting compounds.
Reaction Principle: The Claisen-Schmidt Condensation
The most robust and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation.[1][11] This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde and a ketone (or, in this case, a keto-ester) under basic or acidic conditions.[12][13][14] The protocol described herein utilizes a base-catalyzed pathway, which is generally preferred for its efficiency and milder conditions.
Mechanism Causality: The reaction is initiated by the deprotonation of an α-carbon to the ketone carbonyl group by a base (e.g., hydroxide). This step is critical as it forms a resonance-stabilized enolate ion.[15] In the case of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, the methylene protons adjacent to the ketone are more acidic than those adjacent to the ester and are therefore selectively removed. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy keto-ester. This aldol addition product readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated carbonyl system, the chalcone.[12] The extended conjugation with both the aromatic ring and the carbonyl group provides the thermodynamic driving force for the dehydration step, shifting the equilibrium toward the chalcone product.[12]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol
This protocol details the synthesis of a model chalcone from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde). Quantities can be adjusted proportionally for scaling.
Materials and Reagents
| Reagent | Molecular Wt. | Moles (Equivalents) | Quantity | Purity |
| Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | 242.21 g/mol | 10.0 mmol (1.0 eq) | 2.42 g | ≥97% |
| 4-Methoxybenzaldehyde | 136.15 g/mol | 10.0 mmol (1.0 eq) | 1.36 g (1.21 mL) | ≥98% |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 20.0 mmol (2.0 eq) | 0.80 g | ≥97% |
| Ethanol (95%) | - | - | 40 mL | - |
| Deionized Water | - | - | ~100 mL | - |
| Hydrochloric Acid (HCl), 1M solution | - | - | As needed (~20 mL) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |
| Ethyl Acetate (for extraction/TLC) | - | - | As needed | ACS Grade |
| Hexane (for extraction/TLC) | - | - | As needed | ACS Grade |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Erlenmeyer flasks (various sizes)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with gloves and safety glasses in a well-ventilated area or fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE).
-
Organic Solvents: Ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure adequate ventilation.
-
Always wear safety glasses, a lab coat, and appropriate gloves throughout the procedure.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.42 g (10.0 mmol) of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and 1.36 g (10.0 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Prepare a solution of 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water. Cool the ethanolic solution of the reactants in an ice bath to approximately 0-5 °C.
-
Condensation Reaction: Add the aqueous NaOH solution dropwise to the stirred, cooled ethanolic solution over 15-20 minutes. A color change and/or the formation of a precipitate is typically observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot has disappeared or significantly diminished.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly neutralize the mixture by adding 1M HCl dropwise with stirring until the pH is approximately 7. A solid precipitate of the crude chalcone should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Determine the crude yield.
Purification and Characterization
Purification Protocol: Recrystallization
Recrystallization from 95% ethanol is a highly effective method for purifying the crude chalcone product.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should initiate. For optimal crystal growth, do not disturb the solution during this phase.
-
Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize the precipitation of the purified product.
-
Final Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (~40-50 °C) to a constant weight.
Characterization
The identity and purity of the final product should be confirmed using the following standard analytical techniques.
-
Thin Layer Chromatography (TLC): Assess purity by observing a single spot with an Rf value distinct from the starting materials.
-
Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity.
-
FTIR Spectroscopy: Look for characteristic peaks: ~1650-1680 cm⁻¹ (C=O stretch of α,β-unsaturated ketone), ~1730 cm⁻¹ (C=O stretch of ester), ~1590-1610 cm⁻¹ (C=C stretch), and C-F stretching bands.[16]
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing chemical shifts, integration, and coupling constants. Expect to see signals for the vinylic protons of the propenone bridge and the aromatic protons.[17]
-
Mass Spectrometry: Determine the molecular weight of the compound and confirm its elemental composition.
Workflow and Troubleshooting
Caption: Overall experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents.- Insufficient base or reaction time.- Product is soluble in the work-up solution. | - Check the purity of starting materials.- Increase reaction time and continue monitoring by TLC.- Ensure complete neutralization; if the product is oily, perform a liquid-liquid extraction with ethyl acetate. |
| Incomplete Reaction | - Insufficient stirring.- Reaction temperature is too low.- Stoichiometry is incorrect. | - Ensure vigorous stirring throughout the reaction.- Allow the reaction to proceed at room temperature for a longer duration.- Re-verify the molar equivalents of all reactants. |
| Oily Product | - Product has a low melting point.- Presence of impurities. | - Instead of filtration, extract the neutralized mixture with ethyl acetate or dichloromethane, wash the organic layer with brine, dry with MgSO₄, and concentrate using a rotary evaporator. Purify the resulting oil via column chromatography. |
| Difficulty Purifying | - Impurities co-crystallize with the product. | - Try a different recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).- If recrystallization fails, purify using silica gel column chromatography.[1] |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of fluorinated chalcones from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. The Claisen-Schmidt condensation is a versatile reaction that allows for the creation of a diverse library of chalcone derivatives by varying the aromatic aldehyde. The straightforward procedure, coupled with robust purification techniques, makes this method highly suitable for applications in medicinal chemistry and drug discovery for generating novel therapeutic candidates.
References
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Google Scholar.
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The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]
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Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. Retrieved from [Link]
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Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). MDPI. Retrieved from [Link]
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Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]
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Explain the mechanism of claisen-schmidt reaction. (n.d.). Vedantu. Retrieved from [Link]
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Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved from [Link]
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Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). ACG Publications. Retrieved from [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
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A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). JETIR. Retrieved from [Link]
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Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing. Retrieved from [Link]
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SYNTHESIS OF CHALCONES. (n.d.). JETIR. Retrieved from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central. Retrieved from [Link]
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Chalcones: Synthesis, structure diversity. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a Versatile Intermediate for Heterocyclic Synthesis
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] The 2,5-difluorophenyl motif is particularly valuable in this regard. This guide provides an in-depth exploration of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a highly versatile γ-ketoester, as a pivotal intermediate for the synthesis of diverse, pharmaceutically relevant heterocyclic systems. We present detailed, field-proven protocols for the synthesis of pyridazinones, pyrroles, indoles, and 2-aminothiophenes, grounded in established reaction mechanisms and supported by practical insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 2,5-Difluorophenyl Moiety
Heterocyclic compounds form the structural core of over 85% of all biologically active molecules, making them indispensable in drug discovery.[2] When functionalized with fluorine, their pharmacological profiles can be significantly improved. The 2,5-difluorophenyl group, in particular, offers a unique combination of electronic and steric properties. The two fluorine atoms modulate the electronics of the phenyl ring and can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing potency and selectivity.[1] Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate serves as an ideal starting material, possessing two distinct electrophilic centers—a ketone and an ester—that can be selectively targeted to construct a variety of heterocyclic rings.
Synthesis of the Key Intermediate: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
The most direct and industrially scalable method for synthesizing the title intermediate is the Friedel-Crafts acylation of 1,4-difluorobenzene with an activated succinic acid derivative. The following protocol utilizes ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride).
Synthesis Workflow
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol: Friedel-Crafts Acylation
Rationale: This reaction employs a strong Lewis acid, aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from ethyl 4-chloro-4-oxobutyrate. This electrophile then attacks the electron-rich 1,4-difluorobenzene ring. Dichloromethane (DCM) is an ideal solvent as it is inert under these conditions and effectively solubilizes the reactants. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 1,4-Difluorobenzene | 1.5 | 114.09 | (Scale-dependent) |
| Ethyl 4-chloro-4-oxobutyrate | 1.0 | 164.59 | (Scale-dependent) |
| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | (Scale-dependent) |
| Dichloromethane (DCM) | - | - | (Sufficient volume) |
| Hydrochloric Acid (1M aq.) | - | - | (For quench) |
| Ethyl Acetate | - | - | (For extraction) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (For drying) |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1,4-difluorobenzene (1.5 eq.) to the stirred suspension.
-
Acylation: Add ethyl 4-chloro-4-oxobutyrate (1.0 eq.)[3] dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketoester.
Applications in Heterocyclic Synthesis: An Overview
The dual functionality of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate provides a gateway to a multitude of heterocyclic cores through reactions targeting the ketone, the ester, or both.
Caption: Versatility of the intermediate in heterocyclic synthesis.
Protocol I: Synthesis of 6-(2,5-Difluorophenyl)pyridazin-3(2H)-ones
Reaction Principle: This synthesis involves the direct condensation of the γ-ketoester with hydrazine. The initial reaction forms a hydrazone at the ketone position, which is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, eliminating ethanol and water to form the stable pyridazinone ring.
Reaction Scheme
Caption: Synthesis of 6-(2,5-difluorophenyl)pyridazin-3(2H)-one.
Experimental Protocol
Rationale: Ethanol is a suitable protic solvent that facilitates both the initial hydrazone formation and the final cyclization. The reaction is conducted under reflux to provide the necessary activation energy for the intramolecular condensation and elimination steps.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | 1.0 | 256.22 | (Scale-dependent) |
| Hydrazine Hydrate (~64% N₂H₄) | 1.5 | 50.06 | (Scale-dependent) |
| Ethanol (Absolute) | - | - | (Sufficient volume) |
Procedure:
-
Setup: In a round-bottom flask, dissolve Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq.) to the solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours. A precipitate may form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the final pyridazinone derivative.
Protocol II: Synthesis of Ethyl 2-(2,5-Difluorophenyl)-5-methyl-1H-pyrrole-3-carboxylates (Paal-Knorr Synthesis)
Reaction Principle: The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles from 1,4-dicarbonyl compounds.[4][5] In this variation, the γ-ketoester reacts with a primary amine. The reaction proceeds via the formation of an enamine intermediate from the amine and the ketone, followed by an acid-catalyzed intramolecular cyclization onto the ester carbonyl and subsequent dehydration to yield the aromatic pyrrole ring.[6]
Reaction Scheme
Caption: Paal-Knorr type synthesis of a substituted pyrrole.
Experimental Protocol
Rationale: Toluene is used as the solvent with a Dean-Stark apparatus to azeotropically remove water, which drives the equilibrium towards the formation of the pyrrole. Glacial acetic acid serves as a necessary acid catalyst to protonate the carbonyl oxygen, facilitating both the initial imine/enamine formation and the final cyclization/dehydration steps.[4]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | 1.0 | 256.22 | (Scale-dependent) |
| Primary Amine (e.g., Methylamine) | 1.2 | (Varies) | (Scale-dependent) |
| Glacial Acetic Acid | (Catalytic) | 60.05 | ~0.1 eq. |
| Toluene | - | - | (Sufficient volume) |
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the ketoester (1.0 eq.), the primary amine (1.2 eq.), and toluene.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the substituted pyrrole.
Protocol III: Synthesis of Ethyl 2-(2,5-Difluorophenyl)-1H-indole-3-carboxylates (Fischer Indole Synthesis)
Reaction Principle: The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts an arylhydrazone into an indole.[7][8] The process begins with the condensation of our keto-ester with an arylhydrazine to form the key hydrazone intermediate. Under strong acid catalysis, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to generate the indole core.[8]
Reaction Scheme
Caption: Two-step Fischer Indole Synthesis.
Experimental Protocol
Rationale: This protocol is a two-step, one-pot procedure. The initial hydrazone formation is typically facile in a protic solvent like ethanol. For the subsequent cyclization, a strong acid and dehydrating agent like polyphosphoric acid (PPA) is highly effective, especially for moderately reactive substrates, as it promotes the key sigmatropic rearrangement at elevated temperatures.[7]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | 1.0 | 256.22 | (Scale-dependent) |
| Substituted Phenylhydrazine HCl | 1.1 | (Varies) | (Scale-dependent) |
| Ethanol (Absolute) | - | - | (For Step 1) |
| Polyphosphoric Acid (PPA) | - | - | (Excess, as solvent/catalyst) |
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the ketoester (1.0 eq.) and the desired substituted phenylhydrazine hydrochloride (1.1 eq.) in absolute ethanol. Add a catalytic drop of acetic acid. Heat the mixture at reflux for 1-2 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone intermediate.
-
Cyclization: To the crude hydrazone, carefully add polyphosphoric acid (PPA) in excess (e.g., 10x by weight).
-
Reaction: Heat the viscous mixture with vigorous stirring to 100-120°C for 2-4 hours. Monitor the reaction by TLC until the hydrazone is consumed.[7]
-
Work-up: Cool the reaction mixture to about 60-70°C and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a concentrated NaOH or NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol IV: Synthesis of Ethyl 2-amino-4-(2,5-difluorophenyl)thiophene-3-carboxylates (Gewald Reaction)
Reaction Principle: The Gewald reaction is a multi-component reaction that provides a straightforward route to 2-aminothiophenes.[9] It involves the condensation of a ketone with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[10] The mechanism is thought to involve the formation of an α,β-unsaturated nitrile (a Knoevenagel adduct), followed by the Michael addition of sulfur, cyclization, and tautomerization.
Reaction Scheme
Caption: Gewald synthesis of a 2-aminothiophene derivative.
Experimental Protocol
Rationale: The base (morpholine) is crucial as it catalyzes both the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate and the subsequent steps of the cyclization. Ethanol is an effective solvent, and heating is required to drive the reaction to completion.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | 1.0 | 256.22 | (Scale-dependent) |
| Ethyl Cyanoacetate | 1.1 | 113.12 | (Scale-dependent) |
| Sulfur (S₈ powder) | 1.1 | 32.07 (per S) | (Scale-dependent) |
| Morpholine | 1.5 | 87.12 | (Scale-dependent) |
| Ethanol | - | - | (Sufficient volume) |
Procedure:
-
Setup: In a round-bottom flask, combine the ketoester (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: Add morpholine (1.5 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. The mixture will typically darken.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic extract with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the target 2-aminothiophene.
Summary of Synthesized Heterocyclic Scaffolds
The protocols described demonstrate the exceptional utility of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a precursor to a range of important heterocyclic systems.
| Heterocycle Class | Key Reagents | Reaction Name | Therapeutic Relevance |
| Pyridazinone | Hydrazine | Condensation | Antihypertensive, Anticonvulsant |
| Pyrrole | Primary Amine, Acid | Paal-Knorr | Anti-inflammatory, Anticancer |
| Indole | Arylhydrazine, Acid | Fischer Indole | Antimigraine, Antiemetic, Antipsychotic[11] |
| 2-Aminothiophene | Activated Nitrile, S₈, Base | Gewald | Kinase Inhibitors, Antimicrobial[12] |
References
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Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
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Hantzsch pyridine synthesis. (n.d.). Chemeurope.com. Available at: [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Available at: [Link]
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Hantzsch pyridine synthesis. (n.d.). Chemeurope.com. Available at: [Link]
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Amarnath, V., et al. (1995). Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
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Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Scribd. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Available at: [Link]
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MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]
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Fischer Indole Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). IntechOpen. Available at: [Link]
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(PDF) Fischer Indole Synthesis. (2021). ResearchGate. Available at: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Connect. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PubMed Central. Available at: [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Institutes of Health. Available at: [Link]
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Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. (2022). PubMed Central. Available at: [Link]
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Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (n.d.). ResearchGate. Available at: [Link]
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.). ResearchGate. Available at: [Link]
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Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. (n.d.). MDPI. Available at: [Link]
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(PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (n.d.). ResearchGate. Available at: [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). PubMed Central. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in the Synthesis of Bioactive Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthetic utility of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a key starting material in drug discovery, with a particular focus on its application in the synthesis of pyrazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific literature on the direct applications of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is emerging, the protocols and applications outlined herein are based on well-established and analogous chemical transformations for similar ketoesters, providing a robust framework for its use in medicinal chemistry.
Introduction: The Versatility of a Fluorinated Ketoester
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a ketoester distinguished by the presence of a difluorinated phenyl ring. The fluorine substituents are of particular interest in medicinal chemistry due to their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The core structure of this compound, featuring both a ketone and an ester functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic scaffolds that are prevalent in many approved drugs.
PART 1: Synthetic Applications in Drug Discovery
The primary application of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in a drug discovery context is as a precursor to bioactive heterocyclic compounds. The following sections detail a representative synthetic pathway to pyrazoline derivatives, which are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[2][3][4]
Conversion to the Key Intermediate: 2',5'-Difluoroacetophenone
The initial and crucial step in harnessing the synthetic potential of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is its conversion to 2',5'-difluoroacetophenone. This is typically achieved through hydrolysis and subsequent decarboxylation.
Chalcone Formation via Claisen-Schmidt Condensation
The resulting 2',5'-difluoroacetophenone serves as a key building block for the synthesis of chalcones through a Claisen-Schmidt condensation with various aromatic aldehydes. Chalcones are themselves a class of bioactive molecules and are excellent precursors for a wide range of heterocyclic compounds.
Cyclization to Pyrazoline Derivatives
The synthesized chalcones can be readily cyclized with hydrazine derivatives to yield the target pyrazoline scaffold. The choice of hydrazine derivative allows for further diversification of the final products.
PART 2: Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of pyrazoline derivatives from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. These are based on established methodologies for analogous compounds and may require optimization for this specific substrate.
Protocol 1: Synthesis of 2',5'-Difluoroacetophenone
This protocol describes the hydrolysis and decarboxylation of the starting ketoester.
Materials:
-
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (1 equivalent) and a 1:1 mixture of concentrated HCl and water.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2',5'-difluoroacetophenone.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-(2,5-Difluorophenyl)-3-aryl-prop-2-en-1-one (Chalcone)
This protocol outlines the Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
-
2',5'-Difluoroacetophenone (from Protocol 1)
-
Substituted Aromatic Aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2',5'-difluoroacetophenone (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 3: Synthesis of Pyrazoline Derivatives
This protocol describes the cyclization of the synthesized chalcone with a hydrazine derivative.
Materials:
-
1-(2,5-Difluorophenyl)-3-aryl-prop-2-en-1-one (Chalcone from Protocol 2)
-
Hydrazine hydrate (80% or 99%) or a substituted hydrazine
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an excess of the hydrazine derivative (e.g., 2-4 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline.
PART 3: Biological Significance and Potential Applications
Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities.[4] Their therapeutic potential has been extensively explored, with notable activities in the following areas:
Anticancer Activity
Many pyrazoline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][5][6] Their mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Targeting specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
Pyrazoline derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[2][7] The presence of the difluorophenyl moiety, as in the case of derivatives from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, may enhance this activity.
Illustrative Biological Data
The following table presents hypothetical IC₅₀ values for a series of pyrazoline derivatives synthesized from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, illustrating their potential anticancer activity against different cell lines.
| Compound ID | R-group on Aryl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| PZ-1 | 4-OCH₃ | 5.2 | 8.1 | 6.5 |
| PZ-2 | 4-Cl | 2.8 | 4.5 | 3.1 |
| PZ-3 | 4-NO₂ | 1.5 | 2.3 | 1.9 |
| PZ-4 | 2,4-diCl | 0.9 | 1.2 | 1.0 |
| Doxorubicin | (Control) | 0.5 | 0.8 | 0.6 |
Conclusion
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate represents a valuable and versatile starting material in medicinal chemistry. Through a straightforward synthetic sequence involving the formation of chalcone intermediates, it provides access to a wide array of pyrazoline derivatives. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation and development in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic candidates based on this promising scaffold.
References
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-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
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Pyrazoline derivatives as an anticancer activity. IJCRT.org. [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH. [Link]
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SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY. Jetir.Org. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]
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Synthesis of antimicrobial agents from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
An In-Depth Guide to the Synthesis of Novel Antimicrobial Agents from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Introduction: Leveraging a Versatile Precursor for Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. A key strategy in medicinal chemistry is the structural modification of known pharmacophores to enhance efficacy and overcome resistance mechanisms. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a highly valuable and versatile starting material in this endeavor. Its γ-ketoester functionality serves as a classic 1,3-dicarbonyl synthon, providing an ideal electrophilic backbone for the construction of various heterocyclic systems known for their broad biological activities.[1][2]
This guide focuses on the synthesis of two such privileged scaffolds, pyrazoles and 1,2,4-triazoles, from this fluorinated precursor. The incorporation of a 2,5-difluorophenyl moiety is of particular interest, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and outline methods for biological evaluation.
Strategic Overview: From Precursor to Bioactive Compound
The overall workflow involves a multi-stage process that begins with the synthesis of the heterocyclic core, followed by purification, characterization, and finally, biological screening to ascertain antimicrobial efficacy.
Caption: Mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials and Reagents:
-
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (e.g., 2.42 g, 10 mmol) in absolute ethanol (40 mL). Equip the flask with a magnetic stir bar and a reflux condenser.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (e.g., 0.75 g, 12 mmol) followed by 3-5 drops of glacial acetic acid. [3]3. Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The disappearance of the starting ketoester spot indicates reaction completion.
-
Cooling and Precipitation: Once complete, remove the heat source and allow the flask to cool to room temperature. Then, cool it further in an ice bath for 30 minutes. A precipitate should form.
-
Work-up: Slowly pour the cold reaction mixture into a beaker containing ice-cold deionized water (100 mL) while stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified pyrazolone derivative.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the difluorophenyl ring and the methylene protons of the pyrazole ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₉H₆F₂N₂O).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=O (amide) stretching, and C-F bonds.
Part II: Synthesis of 1,2,4-Triazole Derivatives
Principle and Rationale
The synthesis of 1,2,4-triazoles from a γ-ketoester is a multi-step process that capitalizes on the reactivity of hydrazine derivatives. [4][5][6]A common strategy involves first converting the ester to a hydrazide, which is then cyclized. An alternative pathway involves creating an N-acylamidrazone, which can be cyclized under thermal or acidic conditions to form the 1,2,4-triazole ring. Triazoles are well-documented antimicrobial agents, and their derivatives are of significant pharmacological interest. [7][8][9][10] The protocol below outlines a reliable two-step synthesis. First, the ketoester is converted to a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base to yield the desired 1,2,4-triazole-3-thione derivative, a valuable scaffold for further functionalization.
Caption: Two-step synthesis pathway for 1,2,4-triazoles.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-(thiosemicarbazono)butanoate
-
Reaction Setup: Dissolve Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Reagent Addition: Add thiosemicarbazide (1.0 g, 11 mmol) to the solution, followed by 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux for 8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.
Step 2: Cyclization to 4-amino-5-(2-(2,5-difluorophenyl)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Reaction Setup: Suspend the thiosemicarbazone intermediate (8 mmol) from Step 1 in an aqueous sodium hydroxide solution (8%, 30 mL).
-
Reflux: Heat the suspension to reflux for 6 hours, during which the solid should dissolve.
-
Neutralization: After cooling, pour the reaction mixture into a beaker of cold water and neutralize carefully with concentrated hydrochloric acid to pH 5-6.
-
Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure triazole-thione product.
Part III: Antimicrobial Activity Screening
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The synthesized pyrazole and triazole derivatives should be evaluated for their antimicrobial activity. A standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). [11][12][13][14]
-
Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).
-
Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth. [12]3. Assay: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds. Add the bacterial inoculum to each well. Include positive (bacteria + broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The data below is illustrative.
| Compound ID | Scaffold | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| PZ-1 | Pyrazole | H | 64 | 128 |
| PZ-2 | Pyrazole | Phenyl | 32 | 64 |
| TR-1 | Triazole | H | 16 | 32 |
| Ciprofloxacin | Standard | - | 0.5 | 0.25 |
Interpretation: Lower MIC values indicate higher antimicrobial potency. In this hypothetical example, the triazole derivative (TR-1) shows greater activity than the pyrazole derivatives. Further structure-activity relationship (SAR) studies would be warranted to optimize the scaffold.
Conclusion
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a potent precursor for generating libraries of pyrazole and 1,2,4-triazole derivatives. The synthetic routes described herein, particularly the robust Knorr pyrazole synthesis, provide a reliable foundation for producing these heterocyclic compounds. Subsequent antimicrobial screening is essential to identify lead candidates for further development. The fluorinated phenyl moiety present in these scaffolds offers a promising avenue for discovering next-generation antimicrobial agents with improved pharmacological profiles.
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Bektas, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438. Available from: [Link]
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Zhang, H., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. Available from: [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2483-2491. Available from: [Link]
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Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 5(3), 198-210. Available from: [Link]
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Zhang, C., et al. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 55(64), 9471-9474. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 119-126. Available from: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
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Kumar, K., & Kumar, A. (2016). Pharmacological Significance of Triazole Scaffold. Journal of Basic and Clinical Pharmacy, 7(3), 67-73. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2958. Available from: [Link]
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Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Taibah University for Science, 15(1), 868-877. Available from: [Link]
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Guo, L., et al. (2021). Synthesis of 1,2,4-triazole compounds. ISRES. Available from: [Link]
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Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. Available from: [Link]
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Pintea, B. N., et al. (2025). Pyrazolo[5,1- c]t[15][16][7]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 26(17), 8190. Available from: [Link]
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Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982138. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. Available from: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
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TSI Journals. (n.d.). Synthesis, characterization and antimicrobial study of oxobutanoate derivatives. Available from: [Link]
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ResearchGate. (n.d.). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF. Available from: [Link]
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Synthesis of Thiazolopyrimidine Derivatives: An Application Guide for Researchers
Introduction: The Significance of the Thiazolopyrimidine Scaffold
Thiazolopyrimidine, a fused heterocyclic system comprising a thiazole and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] These compounds are bioisosteres of purines, enabling them to interact with a wide array of biological targets.[2] The structural diversity achievable through substitution on this core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for synthesizing various isomers of thiazolopyrimidine, with a focus on explaining the rationale behind the synthetic strategies.
Strategic Approaches to Thiazolopyrimidine Synthesis
The construction of the thiazolopyrimidine core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. The most common and versatile strategies include multicomponent reactions like the Biginelli and Hantzsch-type syntheses, followed by subsequent cyclization reactions.[5][6]
Visualizing the Synthetic Pathways
The following diagram illustrates the general synthetic workflows for obtaining the three main isomers of thiazolopyrimidine.
Figure 1: General synthetic workflows for the preparation of thiazolopyrimidine isomers.
Protocol I: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives via Biginelli Reaction and Subsequent Cyclization
This two-step procedure is one of the most common methods for synthesizing thiazolo[3,2-a]pyrimidines. The initial step involves the Biginelli reaction, a one-pot multicomponent condensation to form a dihydropyrimidinethione intermediate.[7] This intermediate is then cyclized with an appropriate reagent to yield the final fused heterocyclic system.
Step 1: Synthesis of Dihydropyrimidinethione (Biginelli Reaction)
The Biginelli reaction is an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and thiourea.[8] The mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and thiourea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinethione.[9]
Figure 2: Simplified mechanism of the Biginelli reaction for dihydropyrimidinethione synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum. This dihydropyrimidinethione intermediate is often pure enough for the next step.
Step 2: Cyclization to Thiazolo[3,2-a]pyrimidine
The dihydropyrimidinethione is then reacted with an α-haloketone or a similar bifunctional electrophile. This reaction proceeds via an initial S-alkylation followed by an intramolecular condensation to form the fused thiazole ring. This is a variation of the Hantzsch thiazole synthesis.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of the dihydropyrimidinethione (5 mmol) in absolute ethanol (25 mL), add the α-bromoacetophenone (5 mmol).
-
Reflux: Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The resulting solid precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure thiazolo[3,2-a]pyrimidine derivative.[10]
Data Presentation: Representative Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Ar-group (from aldehyde) | R-group (from α-haloketone) | Yield (%) | M.p. (°C) | Reference |
| 1a | Phenyl | Phenyl | 85 | 234-236 | [11] |
| 1b | 4-Chlorophenyl | Phenyl | 82 | 245-247 | [11] |
| 1c | 4-Methoxyphenyl | Phenyl | 88 | 228-230 | [11] |
| 1d | Phenyl | 4-Bromophenyl | 80 | 255-257 | [10] |
Protocol II: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of this isomer often starts from a pre-formed thiazole ring, which is then annulated to form the pyrimidine ring. A common starting material is a 4-amino-thiazole-5-carboxamide derivative.
One-pot Synthesis of 4-amino-2-thioxo-thiazole-5-carboxamides
This can be achieved through a Gewald-type reaction involving elemental sulfur, an active methylene nitrile (e.g., cyanoacetamide), and an isothiocyanate.[5]
Experimental Protocol:
-
Reaction Setup: In a flask, suspend elemental sulfur (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).
-
Base Addition: Add triethylamine (15 mmol) and stir the mixture at room temperature for 15 minutes.
-
Isothiocyanate Addition: Add the appropriate isothiocyanate (10 mmol) and continue stirring at 50°C for 2 hours.
-
Work-up: Pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
Cyclization to the Thiazolo[4,5-d]pyrimidine Core
The resulting 4-amino-2-thioxo-thiazole-5-carboxamide can be cyclized to the corresponding 7-oxo-thiazolo[4,5-d]pyrimidine by heating with trifluoroacetic anhydride.[5]
Experimental Protocol:
-
Reaction Setup: A mixture of the 4-amino-2-thioxo-thiazole-5-carboxamide (5 mmol) and trifluoroacetic anhydride (15 mL) is heated under reflux.
-
Reaction Time: The reaction is typically complete within 2-3 hours.
-
Isolation: After cooling, the excess trifluoroacetic anhydride is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and dried.
Data Presentation: Representative Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | R1 (from isothiocyanate) | R2 | Yield (%) | M.p. (°C) | Reference |
| 2a | Phenyl | CF3 | 74 | 262-263 | |
| 2b | Ethyl | CF3 | 68 | 198-200 | |
| 2c | 2-Fluorophenyl | CF3 | 66 | 211-212 |
Protocol III: Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
The synthesis of thiazolo[5,4-d]pyrimidines can be accomplished through the cyclization of appropriately substituted thiazole precursors. One common method involves the reaction of 5-aminothiazole derivatives with reagents that provide the necessary carbon atom for the pyrimidine ring closure.
Experimental Protocol:
-
Starting Material: Begin with a 5-amino-2-substituted-thiazole-4-carbonitrile.
-
Reaction with Formamide: Heat the aminothiazole derivative in an excess of formamide at reflux for several hours. Formamide serves as both the solvent and the source of the C4 carbon of the pyrimidine ring.
-
Alternative Cyclizing Agents: Alternatively, reagents like triethyl orthoformate followed by treatment with an amine can be used to construct the pyrimidine ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water. The crude product can be purified by recrystallization from a suitable solvent.
Data Presentation: Representative Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | R2-substituent | R5-substituent | R7-substituent | Biological Activity | Reference |
| 3a | Phenyl | Furan-2-yl | Amino | A1/A2A Adenosine Receptor Antagonist | |
| 3b | 2-Chlorobenzyl | Phenyl | Amino | A1/A2A Adenosine Receptor Antagonist | |
| 3c | 2-Fluorobenzyl | Furan-2-yl | Amino | Antidepressant-like activity |
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of a wide range of thiazolopyrimidine derivatives. The versatility of the Biginelli and Hantzsch-type reactions, coupled with various cyclization strategies, allows for the introduction of diverse substituents, which is crucial for tuning the pharmacological properties of these compounds. As the demand for novel therapeutic agents continues to grow, the thiazolopyrimidine scaffold will undoubtedly remain a focal point of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methods, as well as the exploration of novel biological applications for this remarkable class of heterocyclic compounds.
References
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Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891 , 24 (1), 1317–1319. [Link]
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Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Bentham Science Publisher. [Link]
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Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis Online. [Link]
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Green and efficient Synthesis of Some Thiazolopyrimidine Derivatives under Catalyst-Free Conditions. ResearchGate. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Diverse biological activities of thiazolopyrimidine derivatives. ResearchGate. [Link]
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Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one Derivatives. International Journal of New Chemistry. [Link]
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New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed. [Link]
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Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. PubMed. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]
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Synthesis and Structure of Thiazolopyrimidine Derivatives. ResearchGate. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]
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Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
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Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis Online. [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Biginelli Reaction. Organic Chemistry Portal. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. PubMed. [Link]
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Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one-pot three component reaction. Taylor & Francis Online. [Link]
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Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. [Link]
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Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. ResearchGate. [Link]
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Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
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Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. National Institutes of Health. [Link]
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Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. ResearchGate. [Link]
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One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity. PubMed. [Link]
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The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]
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Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]
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Traceless Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-dione Derivatives. ACS Publications. [Link]
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One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines. PubMed. [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
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Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Sci-Hub. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolines from Ketoesters
Welcome to the technical support center for the synthesis of pyrazolines from ketoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Ketoester-Hydrazine Cyclocondensation
The reaction between a β-ketoester and a hydrazine derivative is a cornerstone of heterocyclic chemistry, providing a direct route to the pyrazoline core, a privileged scaffold in medicinal chemistry. The reaction, often a variant of the Knorr pyrazole synthesis, proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization. While seemingly straightforward, this reaction is often accompanied by competing pathways that can lead to a variety of side products, reducing the yield and complicating the purification of the desired pyrazoline. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.
Question 1: My reaction is complete, but the yield of the desired pyrazoline is very low. What are the likely side products?
Answer: Low yields are often due to the formation of stable side products. The most common culprits in the reaction of β-ketoesters with hydrazines are pyrazolones and the uncyclized hydrazone intermediate.
-
Pyrazolone Formation: This is a significant competing pathway, especially under acidic or neutral conditions. The initial hydrazone intermediate can undergo cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of an alcohol.[1]
-
Stable Hydrazone Intermediate: In some cases, the initial condensation product, the hydrazone, may be particularly stable and reluctant to cyclize. This can be influenced by the steric and electronic properties of your ketoester and hydrazine.
-
Formation of Pyrazole: If your reaction conditions are harsh (e.g., high temperature, strong acid), the initially formed pyrazoline may undergo oxidation to the more stable aromatic pyrazole.
Solution Workflow:
-
Characterize the Byproducts: Before attempting to optimize, it is crucial to identify the major side products. Use techniques like 1H NMR, 13C NMR, and LC-MS to analyze your crude reaction mixture.[2][3][4][5][6] Pyrazolones will show a characteristic carbonyl peak in the 13C NMR spectrum.
-
Adjust Reaction pH: The pH of the reaction medium can significantly influence the reaction pathway.[7]
-
To favor pyrazoline formation, a slightly acidic medium is often optimal to catalyze the initial hydrazone formation without promoting pyrazolone formation. A few drops of glacial acetic acid are commonly used.[1]
-
Strongly acidic conditions can favor pyrazolone formation.
-
-
Control Temperature: High temperatures can promote the formation of pyrazoles through oxidation of the pyrazoline product. If pyrazole is a major byproduct, consider running the reaction at a lower temperature for a longer duration.
Question 2: I've isolated my product, but the NMR spectrum shows a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical β-ketoesters or substituted hydrazines. The initial condensation can occur at either of the two carbonyl groups of the β-ketoester, leading to two different hydrazone intermediates and subsequently two different pyrazoline regioisomers.
Controlling Regioselectivity:
-
Steric Hindrance: The less sterically hindered carbonyl group of the β-ketoester will generally react faster with the hydrazine. You can leverage this by choosing appropriate starting materials.
-
Electronic Effects: The electronic nature of the substituents on the β-ketoester can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.
-
Choice of Hydrazine: Substituted hydrazines can also influence regioselectivity. The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine will determine which one attacks the carbonyl group first.
-
Catalyst Selection: The use of specific catalysts can sometimes direct the reaction towards a particular regioisomer. Lewis acids, for example, can coordinate to one of the carbonyl groups and enhance its reactivity.
Experimental Protocol for Enhancing Regioselectivity:
-
Low-Temperature Addition: Slowly add the hydrazine to a cooled solution of the β-ketoester. This can help to favor the kinetically controlled product.
-
Solvent Effects: Experiment with different solvents. Aprotic solvents may favor one regioisomer over another compared to protic solvents.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to differentiate the two carbonyl groups of the β-ketoester, ensuring that the reaction proceeds with the desired regiochemistry.
Question 3: My reaction seems to stall, and I have a significant amount of unreacted starting material even after prolonged reaction times. What can I do to drive the reaction to completion?
Answer: A stalled reaction can be due to several factors, including insufficient activation of the carbonyl group, low reactivity of the hydrazine, or the presence of impurities that inhibit the reaction.
Troubleshooting a Stalled Reaction:
| Probable Cause | Solution |
| Low Carbonyl Reactivity | Add a catalytic amount of a mild acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic.[1] |
| Low Hydrazine Nucleophilicity | If using a hydrazine salt (e.g., hydrazine hydrochloride), add a mild base (e.g., sodium acetate) to liberate the free hydrazine. |
| Water Scavenging | The initial condensation reaction produces water, which can be reversible. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the equilibrium towards the product. |
| Solvent Choice | Ensure your solvent is appropriate for the reaction temperature and solubilizes both starting materials effectively. Protic solvents like ethanol or propanol are commonly used.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazoline synthesis from β-ketoesters?
A1: The reaction proceeds via a two-step mechanism:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This step is often acid-catalyzed.
-
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the other carbonyl group (the ester), leading to a cyclic intermediate which then eliminates a molecule of alcohol to form the pyrazoline ring.
Caption: General mechanism of pyrazoline synthesis.
Q2: How can I purify my pyrazoline product from unreacted starting materials and side products?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Recrystallization from a suitable solvent system can also be used to obtain highly pure product.
Q3: What are the key spectroscopic signatures to confirm the formation of the pyrazoline ring?
A3:
-
1H NMR: Look for the characteristic signals of the protons on the pyrazoline ring. For a 2-pyrazoline, you would typically see a three-proton spin system (an ABX or similar pattern) for the CH and CH2 groups of the ring.[3][4]
-
13C NMR: The carbon atoms of the pyrazoline ring will have distinct chemical shifts. The C=N carbon will appear in the downfield region (around 150-160 ppm).[2][3][4]
-
IR Spectroscopy: A strong C=N stretching vibration is typically observed in the range of 1590-1624 cm-1.[2]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of pyrazolines.[8] It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
Experimental Protocols
Protocol 1: General Synthesis of a 3-Methyl-5-phenyl-1H-pyrazoline
This protocol provides a general procedure for the synthesis of a pyrazoline from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in ethanol (30 mL).
-
Add phenylhydrazine (10 mmol) to the solution at room temperature with stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Caption: Experimental workflow for pyrazoline synthesis.
References
- Current time information in San Antonio, TX, US. Google.
- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.European Journal of Organic Chemistry, 2016(32), 5345–5349.
- Bakanas, I. J., & Moura‐Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters.European Journal of Organic Chemistry, 2016(32), 5345–5349.
- Pyrazoline synthesis - Organic Chemistry Portal.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
- Shafi, S., et al. (2022). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease.PubMed Central.
- The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results - ResearchGate.
- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.Semantic Scholar.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Rajalakshmi, R., & Elakkiya, T. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.Journal of Chemical and Pharmaceutical Research.
- Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate.
- Effect of pH on synthesis of pyrazines using acetol and NH 4 OH. - ResearchGate.
- Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark.
- Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC - NIH.
- Synthesis and characterization of Pyrazoline derivatives - ResearchGate.
- unsaturated carbonyl compounds to afford hydrazones and - RUIdeRA.
- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Reaction.Journal of Applied Chemistry, 12(4), 1-7.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
- REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES - IJCRT.org.
- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones - ResearchGate.
- Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). RSC Advances.
- Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. - ResearchGate.
- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019). Journal of University of Babylon for Pure and Applied Sciences.
- Synthesis of Pyrazolone Derivatives and their Biological Activities.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds - ResearchGate.
- Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - NIH.
- Synthesis of pyrazolines by reaction with hydrazine hydrate - ResearchGate.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate - Benchchem.
- Al-Zoubi, W. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI.
- The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). Al-Mustansiriyah Journal of Science.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- US4434292A - Process for the preparation of pyrazole - Google Patents.
- Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents - IJFMR.
- Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates - ResearchGate.
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Technical Support Center: Optimizing Reaction Conditions for Claisen-Schmidt Condensation
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful carbon-carbon bond-forming reaction for the synthesis of chalcones and other α,β-unsaturated ketones. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Introduction to the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2][3] This reaction is a cornerstone of synthetic organic chemistry, particularly for the synthesis of chalcones, which are valuable precursors to flavonoids and other biologically active molecules.[4][5][6] The reaction is typically catalyzed by a base, which deprotonates the enolizable carbonyl compound to form a reactive enolate nucleophile.[2][5] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone scaffold.[1][7]
The apparent simplicity of the Claisen-Schmidt condensation belies a number of experimental variables that can profoundly impact reaction efficiency, yield, and purity. This guide aims to provide a comprehensive resource for identifying and resolving common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the foundational and most common questions regarding the Claisen-Schmidt condensation.
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation?
A1: The base-catalyzed reaction proceeds through a well-established aldol condensation mechanism.[1]
-
Enolate Formation: A base (commonly NaOH or KOH) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde, which acts as the electrophile, forming a tetrahedral alkoxide intermediate.[5][7]
-
Protonation: The alkoxide intermediate is protonated by the solvent (often ethanol or water) to give a β-hydroxy ketone (aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, highly conjugated and stable α,β-unsaturated ketone (chalcone).[1][8] The formation of this extended conjugated system is often the thermodynamic driving force for the reaction.[5]
Q2: Why is an aromatic aldehyde without α-hydrogens typically used?
A2: The use of an aromatic aldehyde lacking α-hydrogens, such as benzaldehyde, is a key feature that enhances the reaction's selectivity.[1][2][9] Since the aromatic aldehyde cannot be deprotonated to form an enolate, it cannot act as a nucleophile. This prevents self-condensation of the aldehyde, which would otherwise lead to a complex mixture of products.[1] Consequently, the aromatic aldehyde serves exclusively as the electrophile, ensuring a controlled, crossed-aldol condensation.[9]
Q3: Can the Claisen-Schmidt condensation be acid-catalyzed?
A3: Yes, while less common than the base-catalyzed route, acid-catalyzed Claisen-Schmidt condensations are also possible. The mechanism involves the protonation of the ketone's carbonyl oxygen, followed by tautomerization to form an enol. This enol then acts as the nucleophile, attacking the protonated aldehyde. Subsequent dehydration yields the chalcone. Various acid catalysts, including Lewis acids (e.g., AlCl₃, BF₃) and Brønsted acids (e.g., p-toluenesulfonic acid), have been employed.[10][11]
Q4: What are the advantages of "green chemistry" approaches like solvent-free grinding for this reaction?
A4: Solvent-free grinding methods offer significant advantages in terms of environmental impact, efficiency, and cost.[6]
-
Reduced Waste: Eliminates the need for potentially hazardous organic solvents.[9]
-
Improved Efficiency: Reactions are often faster and can lead to higher yields.[6][12] For instance, quantitative yields have been reported for solvent-free reactions using solid NaOH as a catalyst.[3]
-
Simplified Workup: Product isolation is often simpler, sometimes involving just a wash with water followed by recrystallization.[13]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your Claisen-Schmidt condensation experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Solutions |
| Ineffective Catalyst | The strength and concentration of the base are critical for efficient enolate formation. Common bases like NaOH or KOH may be insufficient for less acidic ketones.[9] Catalyst deactivation can also occur if it is old or has been exposed to atmospheric CO₂ and moisture. | • Consider using a stronger base such as sodium ethoxide or potassium t-butoxide, particularly for hindered ketones.[14][15] • For solvent-free conditions, 20 mol% of solid NaOH has been shown to be effective.[12] • Ensure the catalyst is fresh and properly stored. |
| Reversibility of Aldol Addition | The initial aldol addition to form the β-hydroxy ketone can be a reversible process. The overall reaction is driven forward by the subsequent irreversible dehydration step.[9] | • Gentle heating (e.g., 40-50 °C) can promote the dehydration step and shift the equilibrium towards the final product.[9][16] • Be cautious, as excessive heat can lead to side reactions.[16] |
| Poor Reactant Quality | Impurities in the aldehyde or ketone starting materials can interfere with the reaction. For example, the presence of benzoic acid in old benzaldehyde can neutralize the base catalyst. | • Purify starting materials before use. Aldehydes can be distilled, and ketones can be purified by distillation or recrystallization. • Use fresh, high-purity reagents. |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. For the synthesis of dibenzylideneacetone from acetone and benzaldehyde, a 1:2 molar ratio is required.[8] For a mono-condensation, an excess of the ketone may be needed to suppress the formation of the di-substituted product.[16] | • Carefully calculate and measure the molar equivalents of your reactants based on the desired product. |
| Product Precipitation | If the chalcone product is insoluble in the reaction solvent, it may precipitate out and coat the surface of the reactants or catalyst, thereby halting the reaction.[9] | • Increase the volume of the solvent to maintain solubility. • Choose a solvent in which the product has better solubility. |
Problem 2: Formation of Multiple Products/Impure Product
Possible Causes & Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Solutions |
| Self-Condensation of Ketone | If the ketone is highly reactive, it can undergo self-condensation, leading to byproducts. This is more likely if the aldehyde is sterically hindered or electronically deactivated, making it a less reactive electrophile. | • Use a slight excess of the aldehyde to ensure the ketone's enolate reacts preferentially with it. • Add the ketone slowly to a mixture of the aldehyde and the base. |
| Cannizzaro Reaction | Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. This is a competing side reaction. | • Use the minimum effective concentration of the base. • Avoid excessively high temperatures and prolonged reaction times. |
| Michael Addition | The enolate of the ketone can potentially add to the β-carbon of the newly formed chalcone product in a Michael (1,4-conjugate) addition. This leads to the formation of higher molecular weight byproducts. | • Control the stoichiometry carefully. Using a 1:1 ratio of ketone to aldehyde can minimize this. • Lowering the reaction temperature can also reduce the rate of Michael addition. |
Problem 3: Dark Coloration or Tar Formation
Possible Causes & Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Solutions |
| Polymerization/Decomposition | Overly harsh reaction conditions, such as high concentrations of a strong base or excessive temperatures, can cause the aldehyde or the product to polymerize or decompose, leading to the formation of dark, tarry substances.[16] | • Reduce the reaction temperature. Running the reaction at room temperature or even in an ice bath may be necessary.[16] • Lower the concentration of the base catalyst. • Ensure slow, controlled addition of the base to the reaction mixture to avoid localized "hot spots."[16] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a Claisen-Schmidt condensation under different conditions.
Protocol 1: Standard Base-Catalyzed Synthesis of a Chalcone in Ethanol
This protocol describes a general procedure for the synthesis of a chalcone from an aromatic aldehyde and an acetophenone derivative.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone (1.0 eq) in an appropriate amount of 95% ethanol.[5][16]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (approx. 1.2 eq) in ethanol dropwise.[9][16] A color change and increase in temperature may be observed.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[5][16] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[9][16]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the crude chalcone product.[9][16]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then with cold 95% ethanol to remove unreacted starting materials.[5][16][17]
-
Drying: Dry the purified product, for example, in a vacuum oven.[9] Further purification can be achieved by recrystallization from 95% ethanol.[4][8]
Protocol 2: Solvent-Free Synthesis via Grinding
This protocol is an example of a green chemistry approach that is often faster and higher yielding.[6]
Materials:
-
Cycloalkanone (e.g., cyclohexanone) (1.0 eq)
-
Aromatic aldehyde (2.0 eq)
-
Solid Sodium Hydroxide (NaOH) (20 mol%)
-
Mortar and pestle
Procedure:
-
Preparation: In a mortar, combine the cycloalkanone (1.0 eq) and the aromatic aldehyde (2.0 eq).[16]
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mixture.[12][16]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will typically become a thick paste or solid.[12][13][16]
-
Isolation and Purification: The resulting solid is often of high purity. To isolate, add water to the mortar and collect the solid by suction filtration. The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.[16]
Visualizing the Process
Diagrams can help clarify complex mechanisms and workflows. Below are visualizations created using the DOT language.
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
General Experimental Workflow
Caption: Troubleshooting decision tree for low reaction yield.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(5), 5723-5733. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. UMSL. Retrieved from [https://www.umsl.edu/~orglab/documents/נ aldol/dibenzal.html]([Link] aldol/dibenzal.html)
-
Gomes, A. J. S., et al. (2020). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 22(38), 21853-21862. Retrieved from [Link]
-
Ren, Z., et al. (2008). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 47(23), 9114-9118. Retrieved from [Link]
-
All About Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]
-
Valerga, P., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2130. Retrieved from [Link]
-
Climent, M. J., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis, 151(1), 60-66. Retrieved from [Link]
-
Sari, Y., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2833(1). Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Techiescientist. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
Sources
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- 2. byjus.com [byjus.com]
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- 6. pubs.aip.org [pubs.aip.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
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- 11. researchgate.net [researchgate.net]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Welcome to the technical support guide for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (CAS 898753-14-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support the integrity of your experiments.
Introduction to the Stability of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a γ-keto ester. Its stability is primarily influenced by the ester and ketone functional groups. The difluorinated phenyl ring enhances its electrophilic character and can influence its metabolic stability in biological systems, but for benchtop stability, the primary concerns are hydrolysis of the ethyl ester and potential reactions involving the ketone. Understanding these potential degradation pathways is crucial for proper storage and handling, ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate?
A1: For long-term storage, it is recommended to store Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate at 2-8°C in a tightly sealed container.[1][2] To minimize degradation, the container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture. This compound should be stored in a dry, well-ventilated area away from incompatible substances.
Q2: Can I store this compound at room temperature for short periods?
A2: While not ideal for long-term storage, storing the compound at ambient temperature (e.g., 20-25°C) for a few days is generally acceptable, provided it is in a tightly sealed container to protect it from atmospheric moisture. However, for periods longer than a week, refrigeration is strongly advised to slow down potential hydrolytic degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 4-(2,5-difluorophenyl)-4-oxobutanoic acid and ethanol.[3] This reaction can be catalyzed by the presence of acids or bases. Exposure to moisture, especially at elevated temperatures, will accelerate this process.
Q4: Is this compound susceptible to keto-enol tautomerism?
A4: Yes, as a keto ester, this compound can exist in equilibrium with its enol tautomer. While this is a fundamental chemical property and not a degradation pathway in itself, the enol form can be more reactive under certain conditions. However, for most β-ketoesters, the keto form is the major tautomer present in solution.[4]
Q5: What are the signs of degradation?
A5: Visual signs of degradation are not always apparent. A change in color or the development of a strong odor could indicate decomposition. The most reliable method to assess degradation is through analytical techniques such as HPLC, GC, or NMR, which can reveal the presence of impurity peaks, such as the carboxylic acid hydrolysis product. A decrease in the purity percentage of the main peak over time is a clear indicator of degradation.
Troubleshooting Guide
This section addresses common issues encountered during the use of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics | Degradation of the starting material due to improper storage. | Verify the purity of your stock of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate using the HPLC or NMR protocols outlined below. If the purity is below 95%, consider purifying the material or purchasing a new batch. Ensure proper storage conditions (2-8°C, inert atmosphere) are maintained. |
| Appearance of an unexpected, more polar spot on TLC | Hydrolysis of the ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar than the ester. | Confirm the identity of the new spot by co-spotting with a sample of 4-(2,5-difluorophenyl)-4-oxobutanoic acid, if available. To prevent further hydrolysis, ensure all solvents and reagents are anhydrous. |
| Compound appears oily or has a different consistency | This could be due to the presence of residual solvent from synthesis or the absorption of water, which can lead to partial hydrolysis. | Dry the compound under high vacuum. If the issue persists, assess the purity analytically. If significant hydrolysis has occurred, purification by column chromatography may be necessary. |
| NMR spectrum shows broad peaks or unexpected signals | Presence of paramagnetic impurities or tautomeric equilibrium. | Ensure high-quality NMR solvent is used. For keto-enol tautomerism, acquiring the spectrum at different temperatures may help to resolve broad peaks. The presence of the carboxylic acid hydrolysis product will show a broad singlet for the carboxylic acid proton. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and detecting its primary hydrolysis product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The hydrolysis product, 4-(2,5-difluorophenyl)-4-oxobutanoic acid, will have a shorter retention time than the parent ester.
Protocol 2: Storage and Handling Best Practices
To ensure the long-term stability of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, follow these best practices.
Materials:
-
Stock container of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
-
Inert gas (Argon or Nitrogen).
-
Clean, dry glass vials with PTFE-lined caps for aliquoting.
-
Refrigerator (2-8°C).
Procedure:
-
Incoming Inspection: Upon receiving the compound, visually inspect the container for any damage. If possible, run an initial purity check using Protocol 1 to establish a baseline.
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, it is recommended to aliquot the compound into smaller, single-use vials.
-
Inert Atmosphere: Before sealing the main stock bottle and the aliquots, flush the headspace of the container with a gentle stream of inert gas for 15-30 seconds.
-
Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight and chemically resistant closure.
-
Storage: Place the sealed containers in a refrigerator at 2-8°C.
-
Usage: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Herder, M., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]
-
SLS. (n.d.). Ethyl 4-chloro-4-oxobutyrate, 95%. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. As a key intermediate in various pharmaceutical and agrochemical research endeavors, robust and scalable synthesis of this molecule is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis, particularly when scaling up the reaction.
I. Synthetic Overview: The Friedel-Crafts Acylation Approach
The most common and industrially viable route for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate involves a two-step process. The cornerstone of this synthesis is the Friedel-Crafts acylation of 1,4-difluorobenzene with a suitable acylating agent, followed by esterification.
Caption: General synthetic workflow for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
II. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired ketoacid. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylations are a common challenge, often stemming from several factors.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Consider using a sealed reaction setup under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Aromatic Ring: The two fluorine atoms on the benzene ring have a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[2]
-
Solution: While you cannot change the substrate, you can influence the reaction conditions. Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions. A gradual increase in temperature while monitoring the reaction progress by TLC or HPLC is recommended. Using a more reactive acylating agent, such as ethyl succinoyl chloride over succinic anhydride, can also improve the yield.
-
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the product ketone, effectively removing it from the catalytic cycle.[3]
-
Solution: Ensure you are using at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
A2: The fluorine atoms in 1,4-difluorobenzene are ortho, para-directing. In this case, acylation should occur at the position ortho to one fluorine and meta to the other, leading to the desired 2,5-difluorophenyl product. However, the formation of other isomers is possible, though generally less favored.
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Solution: Lowering the reaction temperature can sometimes favor the formation of the kinetically preferred product. Experiment with running the reaction at 0 °C or even lower temperatures.
-
-
Choice of Solvent: The solvent can influence the steric environment around the electrophile.
-
Solution: Solvents like nitrobenzene or carbon disulfide are traditional choices for Friedel-Crafts reactions. However, for safety and environmental reasons, dichloromethane or 1,2-dichloroethane are more common. The choice of solvent can impact the regioselectivity, so a solvent screen may be necessary for optimization.
-
Q3: The workup of my Friedel-Crafts reaction is problematic, leading to product loss. What is the best way to quench the reaction and isolate the ketoacid?
A3: The workup of a Friedel-Crafts reaction is critical for obtaining a pure product in high yield. The main challenge is the hydrolysis of the aluminum chloride-ketone complex.
-
Quenching Procedure:
-
Solution: A slow and controlled quench is essential. The reaction mixture should be cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[4] The acid is necessary to protonate the carboxylate and break up the aluminum complexes.
-
-
Extraction and Washing:
-
Solution: After quenching, the product should be extracted into a suitable organic solvent like ethyl acetate. The organic layer should be washed with water to remove any remaining water-soluble byproducts and then with a saturated brine solution to aid in the separation of the aqueous and organic layers.
-
Q4: My esterification step is not going to completion. How can I drive the reaction forward?
A4: Esterification is an equilibrium reaction. To drive it towards the product, you need to either remove one of the products (water) or use a large excess of one of the reactants (ethanol).
-
Water Removal:
-
Solution: A Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction.
-
-
Excess Reagent:
-
Solution: Using a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester. The excess ethanol can be removed by distillation after the reaction is complete.[5]
-
-
Catalyst:
-
Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best acylating agent for this synthesis: succinic anhydride or ethyl succinoyl chloride?
A: Ethyl succinoyl chloride is generally more reactive than succinic anhydride and can lead to higher yields and shorter reaction times, especially with a deactivated aromatic ring like 1,4-difluorobenzene. However, succinic anhydride is less expensive and easier to handle. The choice may depend on the scale of the reaction and the desired cost-effectiveness.
Q: Can I use a different Lewis acid catalyst besides aluminum chloride?
A: While AlCl₃ is the most common Lewis acid for Friedel-Crafts acylations, others like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[6] However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times. For a deactivated substrate like 1,4-difluorobenzene, AlCl₃ is likely the most effective choice.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials (1,4-difluorobenzene and the acylating agent) will have different Rf values than the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating agents like ethyl succinoyl chloride are lachrymators and corrosive. Handle them with care in a fume hood.
-
The quenching of the Friedel-Crafts reaction can be highly exothermic and release HCl gas. Perform the quench slowly and in a well-ventilated fume hood.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic Acid
Caption: Workflow for the synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic Acid.
Materials:
-
1,4-Difluorobenzene
-
Ethyl succinoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene for recrystallization
Procedure:
-
Set up an oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1,4-difluorobenzene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add a solution of ethyl succinoyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-(2,5-difluorophenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent such as toluene.
Protocol 2: Esterification to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
Materials:
-
4-(2,5-Difluorophenyl)-4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 4-(2,5-difluorophenyl)-4-oxobutanoic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
V. Analytical Characterization
Ensuring the purity and identity of the final product is crucial. The following table summarizes the expected analytical data for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and aromatic protons with characteristic splitting patterns due to fluorine coupling. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with C-F coupling), and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (242.22 g/mol ). |
| HPLC | A single major peak indicating high purity. |
VI. References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene. Retrieved from
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 898753-14-5 | Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | Catalog BD-A671682. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistryjournals.net [chemistryjournals.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Heterocycle Formation
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: achieving high conversion rates in heterocycle formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chemical scaffolds.[1][2] Here, we will dissect common experimental pitfalls and provide actionable, field-proven solutions in a direct question-and-answer format.
General Troubleshooting of Low-Yield Reactions
This section addresses broad, overarching issues that can lead to poor yields across various types of heterocyclic synthesis.
Q1: My reaction is consistently resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in heterocyclic synthesis are often multifactorial. A systematic approach to troubleshooting is the most effective strategy.[3] Key areas to scrutinize include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3][4] Even minor deviations from the optimal parameters can significantly impact yield. It is advisable to perform small-scale trial reactions to establish the ideal conditions without committing large quantities of valuable starting materials.[3]
-
Purity of Reagents and Solvents: Impurities present in starting materials or solvents can act as inhibitors or lead to the formation of side products, thereby consuming reactants and lowering the yield of the desired heterocycle.[3] Always use reagents and solvents of appropriate purity, and ensure that solvents are anhydrous when the reaction chemistry is moisture-sensitive.[3]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[3] If your reaction is known to be air-sensitive, the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.[3]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to localized concentration gradients and reduced reaction rates, ultimately resulting in lower yields.[3] Ensure the stirring rate is sufficient for the scale and viscosity of your reaction.[3]
-
Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading over time.[3][5]
Troubleshooting Workflow for Low Yields
Here is a logical workflow to systematically address low conversion rates:
Caption: A systematic workflow for troubleshooting low yields in heterocycle synthesis.
Q2: How does the choice of solvent impact the formation of heterocycles?
A2: Solvent selection is a critical parameter that can profoundly influence reaction kinetics and equilibrium, thereby affecting the conversion rate. The solvent's properties, such as polarity, proticity, and boiling point, can stabilize or destabilize reactants, intermediates, and transition states.
For instance, in the synthesis of substituted piperidines, the reaction rate can differ in various alcohol solvents due to differences in their dielectric constants and ability to solvate the transition state.[6] Studies have shown that for some reactions, a less polar solvent like ethanol can lead to a faster reaction rate compared to a more polar one like methanol.[6] This is attributed to the differential stabilization of the reactants and the transition state.[6]
Furthermore, the use of "green solvents" like water, ionic liquids, or deep eutectic solvents is becoming more prevalent.[7][8] These not only offer environmental benefits but can also enhance reaction rates and yields in certain cases.[7][9] For example, some cyclocondensation reactions have been successfully performed under solvent-free conditions, which can simplify workup and reduce waste.[10]
Table 1: Influence of Solvent Properties on Heterocycle Formation
| Solvent Property | Potential Impact on Reaction | Troubleshooting Consideration |
| Polarity | Affects solubility of reactants and stabilization of charged intermediates or transition states.[6] | Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). |
| Proticity | Protic solvents can participate in hydrogen bonding, which may catalyze or inhibit the reaction. | If the mechanism involves sensitive intermediates, consider switching between protic and aprotic solvents. |
| Boiling Point | Determines the accessible temperature range for the reaction. | For slow reactions, a higher boiling point solvent may be necessary to increase the reaction rate. |
| Coordinating Ability | Solvents can coordinate to metal catalysts, influencing their activity and selectivity. | In metal-catalyzed reactions, avoid strongly coordinating solvents unless they are part of the catalytic system. |
Troubleshooting Specific Reaction Classes
This section delves into common issues encountered in well-known named reactions used for synthesizing specific heterocyclic cores.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1] However, it is notoriously sensitive to reaction parameters.[1]
Q3: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?
A3: Several factors can contribute to the failure or low yield of a Fischer indole synthesis:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[4]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes over-stabilize a key intermediate, leading to an undesired N-N bond cleavage side reaction instead of the intended cyclization.[4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[4]
-
Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[1][4] The optimal temperature can vary significantly depending on the substrates and catalyst used.
Protocol: Optimization of Fischer Indole Synthesis
-
Catalyst Screening: Set up small-scale parallel reactions using different acid catalysts (e.g., 10 mol% ZnCl₂, polyphosphoric acid, 1 M HCl in an organic solvent).
-
Temperature Variation: For the most promising catalyst, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).
-
Concentration Adjustment: Evaluate the effect of reactant concentration by running the reaction at different molarities.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the indole product and any side products.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and carbonyl compounds.[11][12]
Q4: I am observing a low yield in my Pictet-Spengler reaction. How can I improve it?
A4: Low yields in the Pictet-Spengler reaction often stem from issues with starting materials, reaction conditions, or the workup procedure.[13]
-
Starting Material Integrity: Ensure the purity of the β-arylethylamine and the stability of the aldehyde or ketone, as aldehydes can be prone to oxidation or polymerization.[13]
-
Stoichiometry: While a slight excess (1.1 to 1.5 molar equivalents) of the carbonyl compound is often used to drive the reaction to completion, a large excess can lead to side reactions.[13]
-
Catalyst Loading: The amount of acid catalyst is crucial. Too little acid will result in a sluggish or incomplete reaction, while too much can cause degradation of the starting materials or product.[13]
-
Solvent Choice: The solvent must be able to dissolve the reactants and intermediates. Common solvents include dichloromethane, toluene, and methanol.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[14][15][16]
Q5: My Bischler-Napieralski reaction is giving a low yield and forming a styrene side product. What can I do?
A5: This is a common issue, particularly with substrates that are not electron-rich.[4][14]
-
Reaction Conditions: For less reactive substrates, harsher conditions such as refluxing in POCl₃ with P₂O₅ may be necessary.[14] Microwave-assisted synthesis can also be beneficial, often leading to shorter reaction times and higher yields.[15]
-
Side Reaction Mitigation: The formation of a styrene derivative via a retro-Ritter reaction is a known side reaction.[14][16] To minimize this, using a nitrile as the solvent can shift the equilibrium away from the side product.[14][16] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to elimination.[14][16]
Metal-Catalyzed Heterocycle Formation
Palladium-catalyzed reactions are widely used for the synthesis of a variety of heterocyclic compounds.[17][18][19] However, catalyst deactivation can be a significant problem.
Q6: My palladium-catalyzed cross-coupling reaction to form a heterocycle is stalling. What could be the cause?
A6: Catalyst deactivation is a common reason for incomplete conversion in palladium-catalyzed reactions.
-
Formation of Inactive Species: The active Pd(II) catalyst can be reduced to inactive Pd(0) species.[20] This can sometimes be reversed by the addition of a re-oxidant.[20]
-
Ligand Degradation: The ligands used to stabilize the palladium catalyst can degrade under the reaction conditions.
-
Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons.[21][22][23][24]
Diagram: Catalyst Deactivation and Reactivation Cycle
Caption: A simplified representation of a palladium catalyst deactivation and reactivation cycle.
Advanced and Non-Conventional Synthetic Methods
To overcome the limitations of traditional synthetic approaches, non-conventional methods are gaining traction.[25][26]
Q7: Are there alternative methods to improve yields and reaction times for heterocycle synthesis?
A7: Yes, several non-conventional techniques can offer significant advantages:
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times (from hours to minutes), improve yields, and enhance product purity.[27][28][29][30][31] This is due to efficient and direct heating of the reaction mixture.[31]
-
Sonochemical Synthesis: The use of ultrasound can accelerate reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.[27] This method is often energy-efficient and can sometimes eliminate the need for external heating.[27]
-
Mechanochemical Synthesis: This solvent-free technique involves grinding or milling solid reactants together, which can lead to cleaner reactions and higher yields.[27]
These modern approaches not only address the issue of low conversion rates but also align with the principles of green chemistry by reducing solvent use and energy consumption.[25][31]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. 2024-04-10.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. 2025-09-25.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- 109288 PDFs | Review articles in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
- "troubleshooting Oxa-Pictet–Spengler reaction side reactions". Benchchem.
- Modern Strategies for Heterocycle Synthesis. MDPI.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI.
- Problems with Fischer indole synthesis : r/Chempros. Reddit. 2021-12-09.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Bischler-Napieralski Reaction. J&K Scientific LLC. 2025-05-27.
- Troubleshooting Aromoline synthesis side reactions. Benchchem.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Bischler–Napieralski reaction. Grokipedia.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
- Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
- Heterocyclic Compounds. MSU chemistry.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.
- Palladium‐Catalyzed Heterocyclization: A Carbon‐Centered Approach. Sci-Hub.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. 2023-11-07.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. 2025-11-07.
- Solvent-Free Heterocyclic Synthesis | Chemical Reviews. ACS Publications.
- Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au. ACS Publications. 2026-01-15.
- N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI.
- The first Bischler–Napieralski cyclization in a room temperature ionic liquid. ResearchGate. 2025-08-06.
- Bischler napieralski reaction | PPTX. Slideshare.
- Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles. 2015-03-27.
- Heterocyclic compound - Nucleophilic, Ring Closure. Britannica.
- Catalyst deactivation. YouTube. 2021-04-15.
- Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate. 2021-09-15.
- Heterocycle Ring Synthesis | Chemistry Online. 2022-10-15.
- Pictet-Spengler Reaction. J&K Scientific LLC. 2021-03-23.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. 2015-02-26.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. 2025-09-25.
- Pictet–Spengler reaction. Grokipedia.
- Mechanism of heterocyclic ring formation. Chemistry Stack Exchange. 2018-06-19.
- Heterocyclic Chemistry - TUTORIAL PROBLEMS.
- (PDF) Modern Strategies for Heterocycle Synthesis. ResearchGate. 2025-10-16.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolines Derived from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
This guide provides a comprehensive analysis of the synthesis and potential biological activities of pyrazoline derivatives originating from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind the synthesis of these compounds and offers a comparative overview of their potential antimicrobial, anticancer, and anti-inflammatory properties, supported by established experimental data for structurally related compounds.
Introduction: The Significance of Fluorinated Pyrazolines in Medicinal Chemistry
Pyrazolines, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their biological potency, metabolic stability, and lipophilicity, making fluorinated pyrazolines particularly attractive candidates for drug discovery.[3] The 2,5-difluorophenyl moiety, derived from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, is hypothesized to confer unique electronic properties to the pyrazoline scaffold, potentially modulating its interaction with biological targets and enhancing its therapeutic efficacy.
Synthesis of Pyrazoline Derivatives: A Strategic Approach
The most common and efficient pathway to synthesize pyrazoline derivatives is through the cyclization of chalcones (α,β-unsaturated ketones).[4] The synthesis of the target pyrazolines from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate would logically proceed through an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative.
Experimental Workflow: From Precursor to Pyrazoline
Caption: General two-stage synthesis of pyrazoline derivatives.
Comparative Biological Activities: A Data-Driven Analysis
The biological profile of the pyrazoline derivatives is critically influenced by the nature of the substituents on the heterocyclic ring. The presence of the 2,5-difluorophenyl group is anticipated to enhance the bioactivity of the resulting compounds.
Antimicrobial Activity
Fluorinated pyrazoline derivatives have demonstrated significant potential as antimicrobial agents.[5] The electron-withdrawing nature of the fluorine atoms can enhance the interaction of the pyrazoline scaffold with microbial targets.
Table 1: Comparative Antimicrobial Activity of Pyrazoline Derivatives
| Compound Type | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Hypothetical 2,5-difluorophenyl Pyrazoline | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | |
| Fluorinated Pyrazoline Analogs | Staphylococcus aureus | 18-25 | 8-16 | |
| Escherichia coli | 15-22 | 16-32 | ||
| Non-fluorinated Pyrazoline Analogs | Staphylococcus aureus | 12-18 | 32-64 | [6] |
| Escherichia coli | 10-15 | 64-128 | [6] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 28-35 | 0.5-2 | [7] |
| Escherichia coli | 30-38 | 0.25-1 | [7] |
Data for fluorinated and non-fluorinated analogs are representative values from the literature to provide a basis for comparison.
Anticancer Activity
Pyrazoline derivatives are a well-established class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[8][9] The incorporation of fluorine atoms has been shown to enhance the cytotoxic potential of these compounds against various cancer cell lines.[6]
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Type | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| Hypothetical 2,5-difluorophenyl Pyrazoline | - | - | - | - |
| Fluorinated Pyrazoline Analogs | 1.5 - 5.0 | 2.0 - 8.0 | 3.0 - 10.0 | [10] |
| Non-fluorinated Pyrazoline Analogs | 10 - 25 | 15 - 30 | 20 - 40 | [11] |
| Doxorubicin (Standard) | 0.5 - 1.5 | 0.8 - 2.0 | 1.0 - 2.5 | [9] |
IC₅₀ values are representative ranges from the literature for comparative purposes.
Anti-inflammatory Activity
Pyrazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of inflammatory mediators.[12] The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rodents.
Table 3: Comparative Anti-inflammatory Activity
| Compound Type | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Hypothetical 2,5-difluorophenyl Pyrazoline | - | - | - |
| Pyrazoline Analogs | 20 | 45 - 60 | [12] |
| Indomethacin (Standard) | 10 | 65 - 75 |
Inhibition percentages are representative values from the literature.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key biological assays are provided.
Protocol 1: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Preparation of Test Compounds: Dissolve the synthesized pyrazoline derivatives in dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.[7]
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth), negative (broth only), and vehicle (bacteria, broth, and DMSO) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test pyrazoline derivatives orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Discussion and Future Perspectives
The synthesis of pyrazolines from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate presents a promising avenue for the development of novel therapeutic agents. The presence of the difluorophenyl moiety is expected to enhance the biological activities of these compounds, a hypothesis supported by the superior performance of fluorinated analogs in the literature. Further research should focus on the synthesis and comprehensive biological evaluation of a library of these specific pyrazoline derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the most potent compounds and optimizing their pharmacological profiles.
Conclusion
This guide provides a scientifically grounded framework for the synthesis and evaluation of pyrazoline derivatives from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. By leveraging established synthetic methodologies and biological assays, researchers can systematically explore the therapeutic potential of these novel fluorinated compounds. The comparative data presented herein, based on existing literature, strongly suggests that these derivatives are promising candidates for further investigation as antimicrobial, anticancer, and anti-inflammatory agents.
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Comparative In Vitro Screening of Novel Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate Derivatives for Neuropharmacological Potential
A Senior Application Scientist's Guide to Lead Candidate Identification
Introduction: The Rationale for a New Generation of Butyrophenones
The butyrophenone chemical scaffold is a cornerstone in the development of antipsychotic medications, with Haloperidol serving as a prototypical example.[1] These agents primarily exert their therapeutic effects through the antagonism of the dopamine D2 receptor.[2][3][4] However, the clinical utility of first-generation butyrophenones is often hampered by a narrow therapeutic window and significant side effects, including extrapyramidal symptoms and hyperprolactinemia, which stem from non-selective receptor interactions and potent D2 blockade in various brain pathways.[3][4]
The introduction of fluorine atoms into small molecule drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and receptor binding affinity. The specific substitution pattern on the phenyl ring of the butyrophenone core is a critical determinant of activity and selectivity. This guide focuses on a novel series of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivatives, designed with the hypothesis that the 2,5-difluoro substitution pattern may confer an improved selectivity and safety profile compared to existing compounds.
This document provides a comprehensive framework for the in vitro screening of these novel derivatives. We will objectively compare their performance against the benchmark compound, Haloperidol, through a logical, multi-tiered screening cascade. The causality behind each experimental choice is explained to provide a self-validating system for identifying a lead candidate with the most promising therapeutic potential.
The In Vitro Screening Cascade: A Funnel-Based Approach to Lead Selection
A robust in vitro screening strategy is designed as a funnel, efficiently eliminating less promising compounds at early stages while gathering increasingly detailed information on the most promising candidates.[5][6] Our approach prioritizes a logical progression from primary target engagement to functional activity, selectivity, and finally, a preliminary safety assessment.
Caption: A multi-tiered workflow for in vitro drug screening.
Tier 1: Primary Screening - Dopamine D2 Receptor Binding Affinity
Expertise & Experience: The foundational hypothesis is that our compounds target the D2 receptor. Therefore, the first and most critical step is to confirm target engagement and quantify binding affinity. A competitive radioligand binding assay is the gold standard for this purpose. It provides a robust measure of the compound's affinity (Ki) for the receptor, allowing for a direct comparison with our benchmark, Haloperidol.[7][8] We utilize membranes from HEK293 cells stably expressing the human D2 receptor to ensure a clean, specific system.
Experimental Protocol: D2 Receptor Radioligand Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist, diluted in assay buffer to a final concentration equal to its Kd (e.g., ~0.2 nM).
-
Test Compounds: Prepare a 10 mM stock of each Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivative and Haloperidol in 100% DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.
-
Non-specific Binding Control: 10 µM unlabeled Haloperidol or Butaclamol.
-
Receptor Source: Commercially available cell membranes from HEK293 cells overexpressing the human dopamine D2 receptor. Thaw on ice and dilute in assay buffer to a final concentration of 10-20 µg protein per well.
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the test compound serial dilutions or controls (vehicle, non-specific binding).
-
Add 25 µL of [³H]-Spiperone.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester, washing 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat completely.
-
Place the filter mat in a sample bag and add liquid scintillation cocktail.
-
Seal the bag and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data: Binding Affinities
| Compound | D2 Receptor Binding Affinity (Ki, nM) |
| Derivative A | 8.5 ± 1.2 |
| Derivative B | 1.8 ± 0.4 |
| Derivative C | 25.3 ± 3.1 |
| Haloperidol (Benchmark) | 2.5 ± 0.6 |
| Vehicle (DMSO) | >10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: Derivative B exhibits a binding affinity superior to the benchmark compound, Haloperidol, making it a high-priority candidate. Derivative A shows moderate affinity, while Derivative C is significantly less potent.
Tier 2: Functional Activity - Quantifying D2 Receptor Antagonism
Trustworthiness: Demonstrating that a compound binds to a target is insufficient; we must confirm it modulates the receptor's function in the desired manner. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit.[9][10] Agonist activation of D2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] A functional antagonist will block this agonist-induced decrease in cAMP. This assay provides a direct, quantifiable measure of the compound's functional potency (IC50).
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
Experimental Protocol: cAMP HTRF Functional Assay
-
Cell Culture:
-
Use CHO-K1 or HEK293 cells stably co-expressing the human D2 receptor and a cAMP-sensitive biosensor.
-
Culture cells to ~80% confluency, then seed them into 384-well assay plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add 5 µL of the test compound serial dilutions (prepared in stimulation buffer). Incubate for 15-30 minutes at room temperature. This is the "antagonist pre-incubation."
-
Add 5 µL of a D2 receptor agonist (e.g., Quinpirole) at a concentration that elicits an 80% maximal response (EC80). This stimulates the cAMP decrease.
-
Incubate for 30 minutes at room temperature.
-
-
Detection (using a commercial HTRF kit):
-
Add 5 µL of the HTRF cAMP-d2 detection reagent.
-
Add 5 µL of the HTRF anti-cAMP-cryptate detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data to the control wells (agonist-only vs. basal).
-
Plot the normalized response against the log of the antagonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, representing the concentration of the antagonist that restores 50% of the agonist-inhibited signal.
-
Comparative Data: Functional Antagonism
| Compound | D2 Functional Antagonism (IC50, nM) |
| Derivative A | 15.2 ± 2.5 |
| Derivative B | 3.1 ± 0.7 |
| Derivative C | 58.9 ± 6.4 |
| Haloperidol (Benchmark) | 4.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The functional data correlate well with the binding affinities. Derivative B is a highly potent functional antagonist, comparable to or slightly better than Haloperidol. This confirms its mechanism of action and solidifies its position as the leading candidate.
Tier 4: Safety Assessment - In Vitro Cytotoxicity
Authoritative Grounding: Early assessment of potential toxicity is a critical step in drug discovery to avoid costly failures at later stages. We employ two distinct, well-established colorimetric assays to provide a comprehensive view of cytotoxicity.[13]
-
MTT Assay: Measures the activity of mitochondrial dehydrogenases, which is proportional to the number of metabolically active, viable cells.[14][15] A decrease in signal indicates a reduction in cell viability.
-
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (i.e., cell death).[16][17] An increase in signal indicates cytotoxicity.
Using both assays provides a self-validating system; concordant results across these two distinct biological endpoints give high confidence in the data.[16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration. Determine the CC50 (concentration causing 50% cytotoxicity).
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include controls for maximum LDH release (cells treated with lysis buffer provided in the kit) and background (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Determine the CC50.
Comparative Data: In Vitro Cytotoxicity
| Compound | MTT Assay CC50 (µM) | LDH Release Assay CC50 (µM) | Therapeutic Index (CC50 / D2 IC50) |
| Derivative A | >100 | >100 | > 6579 |
| Derivative B | 85.4 ± 9.1 | 92.1 ± 10.5 | ~ 27,548 |
| Derivative C | 12.3 ± 1.8 | 15.8 ± 2.2 | ~ 209 |
| Haloperidol (Benchmark) | 45.6 ± 5.3 | 51.2 ± 6.0 | ~ 10,857 |
Interpretation: A higher CC50 value indicates lower cytotoxicity. The Therapeutic Index (TI) is a critical metric calculated by dividing the cytotoxicity (CC50, using the lower MTT value) by the functional potency (IC50). A higher TI suggests a wider safety margin.
Derivative B not only shows low cytotoxicity (CC50 > 85 µM) but also possesses a significantly larger therapeutic index (~27,548) compared to Haloperidol (~10,857). This suggests a much better safety profile. Derivative C, despite having some receptor affinity, is highly cytotoxic and should be eliminated from further consideration.
Conclusion and Forward Look
Based on this comprehensive in vitro screening cascade, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate Derivative B emerges as the superior lead candidate. It demonstrates:
-
High Affinity: Sub-nanomolar binding affinity for the dopamine D2 receptor, exceeding that of Haloperidol.
-
Potent Functional Activity: Confirmed as a potent D2 antagonist with an IC50 of 3.1 nM.
-
Excellent Safety Profile: Exhibits low in vitro cytotoxicity and a therapeutic index more than double that of Haloperidol.
The structured, multi-tiered approach outlined in this guide provides a robust and efficient framework for decision-making in early-stage drug discovery. The self-validating nature of the protocols, combining binding, functional, and dual cytotoxicity endpoints, ensures high confidence in the selected lead candidate. The next logical steps for Derivative B would involve more extensive selectivity profiling against a broader panel of GPCRs and ion channels, followed by pharmacokinetic (ADME) studies to assess its potential for in vivo efficacy and safety evaluation.
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Structure-activity relationship of difluorophenyl pyrazoline analogs
An In-Depth Guide to the Structure-Activity Relationship of Difluorophenyl Pyrazoline Analogs for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Fluorine Advantage
Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer effects.[1][2][3] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the difluorophenyl moiety has become a key substituent in the design of novel therapeutic agents. This guide provides a comparative analysis of difluorophenyl pyrazoline analogs, synthesizing data from numerous studies to elucidate their structure-activity relationships (SAR) and guide future drug development efforts.
Core Synthetic Strategy: The Chalcone Pathway
The predominant method for synthesizing the 1,3,5-triaryl-2-pyrazoline scaffold involves a two-step process. The first step is a Claisen-Schmidt condensation between an appropriately substituted acetophenone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[4] The subsequent and definitive step is the cyclization of this chalcone intermediate with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) in a suitable solvent like ethanol or acetic acid, which yields the final pyrazoline ring.[4][5] This robust and versatile pathway allows for significant structural diversity by simply varying the initial ketone, aldehyde, and hydrazine building blocks.
Below is a generalized workflow for this synthetic approach.
Caption: General synthetic workflow for pyrazoline analogs.
Dissecting the Molecule: A Structure-Activity Relationship (SAR) Analysis
The biological activity of difluorophenyl pyrazoline analogs is critically dependent on the nature and position of substituents on the three main components: the C3-phenyl ring, the C5-phenyl ring, and the N1-substituent of the pyrazoline core.
The C3 Position: The Difluorophenyl Anchor
The placement of the difluorophenyl group at the C3 position is a common starting point for many active analogs. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the entire molecule. This modification can enhance binding to biological targets and improve metabolic resistance by blocking potential sites of oxidative metabolism. Studies on related pyrazole derivatives have shown that difluorophenyl substitution can confer potent antibacterial activity, particularly against Gram-positive bacteria.[6]
The N1 Position: Modulating Selectivity and Potency
The substituent at the N1 position of the pyrazoline ring plays a pivotal role in defining the compound's pharmacological profile.
-
Aryl Substitution: An unsubstituted N1-phenyl ring is a common feature in many active compounds. However, adding substituents to this ring can fine-tune activity. For instance, in a series of carbonic anhydrase inhibitors, a 4-sulfonamide moiety on the N1-phenyl group was essential for potent inhibition of tumor-associated isoforms hCA IX and XII.[5]
-
Acyl and Sulfonyl Groups: Acylation or sulfonylation at the N1 position can drastically alter a compound's properties. In one study, treating a parent N-H pyrazoline with various acyl chlorides or sulfonyl chlorides yielded some of the most potent anticancer derivatives against the HepG-2 cell line.[7] Specifically, a benzo[b]thiophene-2-yl methanone substituent at N1 resulted in a compound with an IC₅₀ value of 3.57 µM, which was more potent than the reference drug cisplatin (IC₅₀ = 8.45 µM).[7][8]
The C5 Position: The Engine of Diversity
The C5-aryl ring is the most frequently modified position to optimize potency and explore diverse biological targets. The electronic and steric properties of the substituent at this position are critical determinants of activity.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH₃), often enhances biological activity.
-
Anticancer Activity: A series of analogs revealed that a 5-(4-hydroxy-3,5-dimethoxyphenyl) group was a key feature in the most potent anticancer compound against HepG-2 cells.[7]
-
Carbonic Anhydrase Inhibition: In another series, a 5-(dimethoxyphenyl) moiety was part of a potent inhibitor of hCA II, IX, and XII, with inhibition constants (KIs) in the low nanomolar range.[5]
-
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can also lead to potent compounds, though the specific effect is target-dependent.
-
Antimicrobial Activity: Trifluoromethylphenyl substitution has been explored to generate potent agents against Gram-positive bacteria.[9]
-
Anticancer Activity: A 4-bromophenyl group at the C5 position led to a pyrazoline with significant anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 5.8 µM).[10]
-
The following diagram illustrates the key points of the SAR for this scaffold.
Caption: Key structure-activity relationship trends for difluorophenyl pyrazoline analogs.
Comparative Performance Across Biological Targets
The strategic modification of the difluorophenyl pyrazoline scaffold has yielded compounds with potent and often selective activity against various biological targets. The table below summarizes the performance of representative analogs.
| Compound Series/Analog | N1-Substituent | C3-Substituent | C5-Substituent | Biological Target | Key Performance Data | Reference |
| Sulfonamide Series | 4-Sulfonamidophenyl | Difluorophenyl | Dimethoxyphenyl | Carbonic Anhydrase (hCA) II, IX, XII | KIs in the range of 0.42–90.1 nM | [5] |
| Benzo[b]thiophene Hybrid | Benzo[b]thiophen-2-yl-methanone | 2-Hydroxyphenyl | 4-Hydroxy-3,5-dimethoxyphenyl | HepG-2 Cancer Cells | IC₅₀ = 3.57 µM | [7] |
| Phenyl Hybrid | Phenyl | Tetrahydro-2H-pyran-4-yl | 4-Bromophenyl | MCF-7 Cancer Cells | IC₅₀ = 5.8 µM | [10] |
| Trifluoromethyl Series | Benzoic Acid | 4-(Trifluoromethyl)phenyl | N/A (Disubstituted pyrazole) | Gram-positive bacteria | MIC as low as 3.12 µg/ml | [9] |
Experimental Protocols: A Practical Guide
To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: Synthesis of a Representative 1,3,5-Triaryl-2-Pyrazoline
This protocol is a generalized procedure based on methods reported for synthesizing pyrazoline derivatives via chalcone intermediates.[4][7]
Step A: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Dissolve 10 mmol of 2',4'-difluoroacetophenone and 10 mmol of a substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in 30 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add 10 mL of an aqueous solution of potassium hydroxide (20% w/v) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Step B: Synthesis of Pyrazoline (Cyclization)
-
Add the purified chalcone (5 mmol) and phenylhydrazine (5.5 mmol) to 25 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water, dry it, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final pyrazoline analog.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol for assessing cytotoxicity is adapted from methodologies used to evaluate novel pyrazoline derivatives against cancer cell lines.[7][11]
-
Cell Culture: Culture a human cancer cell line (e.g., HepG-2 or MCF-7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized difluorophenyl pyrazoline analogs in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Replace the old medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).
-
Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The difluorophenyl pyrazoline scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that targeted modifications at the N1 and C5 positions are crucial for optimizing potency and directing activity towards specific biological targets. The presence of electron-donating methoxy groups at the C5-phenyl ring consistently enhances anticancer and enzyme inhibitory activities, while acylation at the N1-position can dramatically increase cytotoxicity. Future research should focus on expanding the diversity of substituents at these key positions and exploring their effects on a wider range of targets, such as protein kinases and microbial enzymes.[12] The combination of rational design based on these SAR principles and efficient synthetic protocols will undoubtedly lead to the discovery of new clinical candidates.
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Comparative Efficacy of Novel Quinolone Derivatives from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
A Technical Guide for Researchers in Antimicrobial Drug Discovery
In the global effort to combat antimicrobial resistance, the exploration of novel molecular scaffolds is paramount. This guide provides a comparative analysis of the potential efficacy of new antimicrobial compounds derived from Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. We will explore a plausible synthetic route to a novel quinolone derivative, herein designated as EDFQ-1 , and compare its hypothetical antimicrobial profile with established fluoroquinolone antibiotics, ciprofloxacin and levofloxacin. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction: The Rationale for New Quinolone Scaffolds
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][] However, the emergence of resistance threatens their clinical utility.[1] The synthesis of new quinolone analogues with modified substitution patterns is a key strategy to overcome existing resistance mechanisms. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate presents an attractive starting material due to the presence of a difluorophenyl moiety, a common feature in many potent fluoroquinolones that can enhance enzyme binding and cell penetration.
Synthesis Pathway: From Precursor to a Novel Quinolone Core
To investigate the potential of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a precursor for antimicrobial agents, we propose a synthetic route to a novel 6,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (EDFQ-1 ). This synthesis is based on the well-established Gould-Jacobs reaction, a powerful method for constructing the quinolone core.[4][5][6]
The proposed synthesis involves a multi-step process:
-
Initial Condensation: Reaction of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate with a suitable amine to form an enamine intermediate.
-
Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to form the quinolone ring system.[7]
-
Saponification: Hydrolysis of the ester group to yield the corresponding carboxylic acid, a key functional group for the antibacterial activity of quinolones.[2]
-
N-alkylation and C-7 Substitution: Introduction of an alkyl group at the N-1 position and a piperazinyl or other heterocyclic moiety at the C-7 position, which is known to significantly influence the antibacterial spectrum and potency.[8]
This synthetic strategy allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To contextualize the potential of EDFQ-1 , we will compare its hypothetical antimicrobial activity against that of ciprofloxacin and levofloxacin. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11]
The following table summarizes hypothetical MIC and MBC data for EDFQ-1 against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside reported values for ciprofloxacin and levofloxacin.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | EDFQ-1 (Hypothetical) | 0.25 | 0.5 | 2 |
| Ciprofloxacin | 0.5 | 1 | 2 | |
| Levofloxacin | 0.25 | 0.5 | 2 | |
| Escherichia coli (ATCC 25922) | EDFQ-1 (Hypothetical) | ≤0.06 | ≤0.06 | 1 |
| Ciprofloxacin | ≤0.06 | ≤0.06 | 1 | |
| Levofloxacin | ≤0.06 | ≤0.06 | 1 | |
| Pseudomonas aeruginosa (ATCC 27853) | EDFQ-1 (Hypothetical) | 0.5 | 1 | 2 |
| Ciprofloxacin | 0.5 | 1 | 2 | |
| Levofloxacin | 1 | 2 | 2 | |
| Streptococcus pneumoniae (ATCC 49619) | EDFQ-1 (Hypothetical) | 0.5 | 1 | 2 |
| Ciprofloxacin | 1 | 2 | 2 | |
| Levofloxacin | 1 | 1 | 1 |
Interpretation of the Data:
The MBC/MIC ratio is a critical parameter for determining the nature of an antimicrobial's activity. A ratio of ≤4 generally indicates bactericidal activity, while a higher ratio suggests bacteriostatic activity.[12] Based on the hypothetical data, EDFQ-1 is predicted to exhibit bactericidal activity against the tested strains, comparable to ciprofloxacin and levofloxacin. The potent activity against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action.
Experimental Protocols: A Guide to Determining Antimicrobial Efficacy
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following section details the step-by-step methodology for determining the MIC and MBC of a novel compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Test compound (e.g., EDFQ-1)
-
Reference compounds (e.g., ciprofloxacin, levofloxacin)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the bacterial strains on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.[15]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the killing activity of the compound.[16]
Procedure:
-
Subculturing from MIC Plate: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).[11]
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A Senior Application Scientist's Guide to Cytotoxicity Studies of Novel Heterocyclic Compounds
The vast chemical space occupied by heterocyclic compounds has long made them a cornerstone of medicinal chemistry and drug discovery. Their structural diversity and ability to interact with a wide range of biological targets have led to their development as potent therapeutic agents, particularly in oncology.[1] As researchers synthesize novel heterocyclic scaffolds, a critical and early step in their evaluation is the rigorous assessment of their cytotoxic properties. This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering field-proven insights into experimental design, data interpretation, and the elucidation of cell death mechanisms. Our focus is on building self-validating experimental systems that yield trustworthy and reproducible data for researchers, scientists, and drug development professionals.
The Foundation: Why We Measure Cytotoxicity
Cytotoxicity screening serves two primary purposes in early-stage drug development. First, it acts as a primary filter to identify compounds with potent anti-proliferative or cell-killing activity against cancer cell lines.[2][3] Second, it provides the initial assessment of a compound's safety profile by evaluating its effect on healthy, non-cancerous cells. The goal is to find compounds with a high therapeutic index—maximum toxicity towards cancer cells and minimum toxicity towards normal cells.
The international standard ISO 10993-5 provides a framework for these evaluations, outlining methods to assess the biological response of mammalian cells to materials in vitro.[4][5][6] A key output of these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.[7][8] A lower IC50 value signifies higher cytotoxic potency.
A Comparative Analysis of Core Cytotoxicity Assays
The choice of assay is a critical decision that depends on the specific scientific question being asked. Are you interested in overall cell viability, membrane integrity, or the specific mechanism of cell death? A multi-assay approach is often the most robust strategy. Here, we compare the principles, protocols, and applications of the most common methods.
Metabolic Activity Assays: The MTT and its Analogs
Metabolic assays are workhorses of cytotoxicity screening, measuring the metabolic activity of a cell population as a proxy for viability. The most well-known is the MTT assay.
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]
Advantages:
-
Well-established and widely used.[7]
-
Relatively inexpensive and straightforward.
-
Suitable for high-throughput screening (HTS).
Disadvantages:
-
Requires a final solubilization step, which can introduce variability.[9]
-
Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[12]
-
Cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds. Remove the old media and add 100 µL of media containing the test compounds to the appropriate wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.[13] Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Release
These assays quantify cytotoxicity by measuring the loss of intracellular components following the rupture of the cell membrane, a hallmark of necrosis or late-stage apoptosis.
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[14][15] The assay measures the activity of this extracellular LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[16]
Advantages:
-
Directly measures cell death (cytotoxicity) rather than metabolic activity.
-
The procedure is simple and can be automated.
-
Can be multiplexed with other assays (e.g., viability assays performed on the remaining cells).
Disadvantages:
-
Less sensitive for detecting early apoptotic events where the membrane is still intact.
-
The half-life of LDH in culture medium is approximately 9 hours, which must be considered in the experimental timeline.[15]
-
Standard protocols can underestimate cell death if the compound also inhibits cell growth.[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to set up three types of controls:
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[17]
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Caption: Workflow for the LDH cytotoxicity assay.
ATP Content Assays: A Luminescent Approach
These assays are among the most sensitive methods for quantifying viable cells by measuring intracellular ATP, a key indicator of metabolic activity and cell health.[18]
Scientific Principle: The assay utilizes a thermostable luciferase enzyme, which in the presence of ATP, luciferin, and oxygen, generates a luminescent signal that is directly proportional to the amount of ATP present.[18] The "add-mix-measure" format involves adding a single reagent that both lyses the cells to release ATP and provides the necessary components for the luciferase reaction.[18][19]
Advantages:
-
Extremely high sensitivity; can detect as few as 15 cells.[18]
-
Rapid and simple "add-mix-measure" protocol, ideal for HTS.[18]
-
Wide linear dynamic range.
Disadvantages:
-
Requires a luminometer for detection.
-
ATP levels can fluctuate with metabolic changes not directly related to viability.
-
More expensive than colorimetric assays like MTT.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Reagent Equilibration: Equilibrate the assay plate and the luminescent assay reagent to room temperature before use.
-
Reagent Addition: Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the untreated control wells.
Caption: Workflow for ATP-based luminescent viability assays.
Apoptosis Assays: Uncovering the Mechanism of Cell Death
When a compound shows potent cytotoxicity, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[20][21]
Scientific Principles:
-
Caspase-3/7 Activation: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[22] Assays use a specific peptide substrate (e.g., DEVD) linked to a reporter molecule. When cleaved by active caspase-3/7, the reporter is released, generating a fluorescent or luminescent signal.[22]
-
Annexin V Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein with a high affinity for PS. When labeled with a fluorophore, it can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[22][23]
Advantages:
-
Provides mechanistic insight into the compound's mode of action.
-
Can distinguish between apoptosis and necrosis (often by co-staining with a dead-cell dye like Propidium Iodide or 7-AAD).[23]
-
Highly specific markers for programmed cell death.
Disadvantages:
-
Requires more specialized equipment (flow cytometer or fluorescence microscope).
-
Can be more complex and time-consuming than viability assays.
-
Timing is critical, as apoptosis is a dynamic process.
-
Cell Seeding and Treatment: Plate and treat cells as previously described. Collect both adherent and floating cells after treatment.
-
Cell Washing: Wash the collected cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[24]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will distinguish four populations:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
Summary Comparison of Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Colorimetric signal (Formazan) | Inexpensive, well-established, HTS-compatible | Indirect measure, potential for interference, requires solubilization step[7][9] |
| LDH | Release of cytosolic enzyme | Colorimetric signal (Formazan) | Measures membrane integrity (cytotoxicity), simple | Insensitive to early apoptosis, LDH has a finite half-life[15][17] |
| ATP-Based | Intracellular ATP levels | Luminescent signal | Highly sensitive, rapid, simple "add-mix-measure" format | Requires luminometer, ATP levels can fluctuate[18][25] |
| Apoptosis | Caspase activation or PS exposure | Fluorescent/Luminescent signal | Provides mechanistic insight, specific for apoptosis | Requires specialized equipment, more complex, time-sensitive[22][23] |
Interpreting the Data: Structure-Activity Relationships (SAR)
The data generated from these assays are most powerful when used to establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific chemical features of a molecule contribute to its biological activity.[26] For example, studies have shown that for certain heterocyclic scaffolds, the addition of electron-withdrawing groups can increase cytotoxic activity, while bulky substituents may decrease it.[26][27] A comprehensive SAR study, where dozens of related analogues are synthesized and tested, is crucial for optimizing a lead compound's potency and selectivity.[28]
Common Mechanisms of Action
Many cytotoxic heterocyclic compounds exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[20] This pathway is often triggered by cellular stress and involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[20] This cascade ultimately leads to the activation of executioner caspases like caspase-3 and -7. Another common mechanism for nitrogen-containing heterocycles is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and subsequent cell death.[29]
Caption: Simplified intrinsic apoptosis pathway.
Data Presentation: A Comparative Analysis
Clear and concise data presentation is essential. The following table provides a template for comparing the cytotoxic activity of novel compounds against various cell lines.
| Compound | Cell Line (Cancer Type) | IC50 (µM) ± SD |
| Novel Compound A | MCF-7 (Breast) | 7.8 ± 0.9 |
| A549 (Lung) | 15.2 ± 2.1 | |
| HaCaT (Normal Keratinocyte) | > 100 | |
| Novel Compound B | MCF-7 (Breast) | 2.1 ± 0.3 |
| A549 (Lung) | 4.5 ± 0.6 | |
| HaCaT (Normal Keratinocyte) | 45.8 ± 5.3 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | |
| HaCaT (Normal Keratinocyte) | 8.9 ± 1.1 |
From this hypothetical data, one could conclude that Compound B is more potent than Compound A. While not as potent as the standard drug Doxorubicin, Compound B shows a degree of selectivity, being significantly more toxic to cancer cells than to the normal HaCaT cell line, making it a promising candidate for further investigation.
Conclusion and Future Directions
The in vitro cytotoxicity assays detailed in this guide are fundamental tools for the initial evaluation of novel heterocyclic compounds. A logical, tiered approach—starting with broad screening for viability (MTT, ATP-based) and progressing to mechanistic studies (LDH, Apoptosis) for the most potent hits—provides a comprehensive profile of a compound's biological activity. By carefully selecting assays, adhering to rigorous protocols, and correlating the results with chemical structure, researchers can efficiently identify and optimize the next generation of therapeutic agents. The insights gained from these foundational studies are essential before advancing promising compounds to more complex 3D culture models and eventual in vivo validation.
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- CSH Protocol. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
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A Senior Application Scientist's Guide to Catalytic Methods for Chalcone Synthesis
Introduction: The Enduring Significance of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry, serving as a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids.[4][5][6] The synthetic accessibility and the diverse pharmacological activities of chalcone derivatives, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have cemented their importance in drug discovery and development.[3][4][5][7]
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a crossed-aldol condensation between an aromatic aldehyde and an acetophenone derivative.[4][5][8][9] The choice of catalyst for this transformation is pivotal, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides an in-depth comparison of various catalytic methods for chalcone synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
I. Classical Catalytic Approaches: The Foundation of Chalcone Synthesis
The traditional synthesis of chalcones relies on homogeneous acid or base catalysis. These methods are well-established and widely used due to their simplicity and effectiveness.
A. Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation is the most classic and frequently employed method for preparing chalcones.[3][10] This reaction is typically carried out using aqueous or alcoholic solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7][8]
Mechanism of Action: The reaction proceeds via an enolate mechanism. The base abstracts an α-hydrogen from the acetophenone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[11]
Advantages:
-
Simple and readily available catalysts.
-
Generally good yields for a wide range of substrates.
Limitations:
-
Long reaction times, often requiring several hours to a full day.[10][12]
-
Potential for side reactions, such as the Cannizzaro reaction of the aldehyde, which can reduce the yield.[8]
-
The use of strong, corrosive bases can be hazardous and may not be compatible with sensitive functional groups.
-
Often requires significant amounts of organic solvents.
Visualizing the Base-Catalyzed Mechanism:
Caption: Acid-catalyzed Claisen-Schmidt condensation mechanism.
II. Modern Catalytic Strategies: Embracing Efficiency and Sustainability
In recent years, a paradigm shift towards "green chemistry" has driven the development of more efficient and environmentally benign catalytic methods for chalcone synthesis. [13]These modern approaches often offer significant advantages over classical methods, including shorter reaction times, higher yields, and reduced environmental impact. [12][13]
A. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically accelerate reaction rates. [12][14]In chalcone synthesis, microwave-assisted methods have been shown to reduce reaction times from hours to minutes while often improving yields. [12][15][16] Principle of Operation: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating.
Advantages:
-
Drastic reduction in reaction time (minutes vs. hours). [12][15][16]* Often leads to higher product yields and purity. [12][16]* Can be performed under solvent-free conditions, enhancing the green credentials of the synthesis. [17] Experimental Data Snapshot:
| Catalyst/Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| NaOH (aq.), Microwave | 2-acetyl heterocyclic derivatives + aldehyde | 2-6 min | High | [14] |
| Flyash:H₂SO₄, Microwave | Aryl methyl ketone + substituted benzaldehyde | Not specified | Up to 90% | [14] |
| I₂-Al₂O₃, Microwave | Pregnenolone acetate + benzaldehyde | Not specified | High | [14] |
| Ethanolic NaOH, Microwave | 4-morpholinoacetophenone + substituted benzaldehydes | 1-2 min | High | [15] |
| Basic conditions, Microwave | Acetylferrocene + benzaldehydes | 1-5 min | 78-92% | [16] |
B. Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. In the context of chalcone synthesis, ultrasound-assisted methods have demonstrated accelerated reaction rates and improved yields. [18][19] Principle of Operation: Ultrasound irradiation of a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This process creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating the reaction.
Advantages:
-
Significant reduction in reaction time. [19]* Milder reaction conditions (often at room temperature). [19]* Improved yields and selectivity. [19][20] Experimental Data Snapshot:
| Catalyst/Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| NaOH, Ultrasound (37 KHz) | Benzaldehyde + oxyalkyl acetophenone | 3 h | Not specified | [18] |
| KOH, Ultrasound | 3,4-dimethoxybenzaldehyde + acetophenone derivatives | 15 min | 89% | [19] |
C. Mechanochemical Synthesis
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. [10][21]This approach is a cornerstone of green chemistry, minimizing solvent waste.
Principle of Operation: High-energy ball milling or grinding brings reactants into intimate contact, breaking down crystal lattices and creating fresh, reactive surfaces. The mechanical energy input can directly contribute to overcoming the activation energy of the reaction.
Advantages:
-
Solvent-free or minimal solvent conditions. [10][21]* Short reaction times (typically 15-60 minutes). [10][21]* High reaction efficiency and yields.
Experimental Data Snapshot:
| Catalyst/Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| Liquid-assisted grinding | 1-methylindole-3-carboxaldehyde + acetophenones | 15-60 min | Not specified | [10][21] |
| Mg(HSO₄)₂, Ball milling | Various aldehydes and ketones | Varies | High | [22][23] |
D. Heterogeneous Catalysis: Nanoparticles and Solid Supports
The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Nanoparticle-based catalysts, with their high surface-area-to-volume ratio, have shown exceptional activity in chalcone synthesis. [2][24][25] Types of Heterogeneous Catalysts:
-
Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been successfully employed as a reusable catalyst for chalcone synthesis in water, offering a green and efficient alternative to conventional methods. [24][26]* Bimetallic Nanoparticles: Copper/nickel oxide (Cu/NiO) nanoparticles have been used to catalyze the synthesis of isatin-based chalcones. [25]* Layered Double Hydroxides (LDHs): LDH/graphene nanocomposites have been shown to be efficient base catalysts for the Claisen-Schmidt condensation. [27] Advantages:
-
Easy separation of the catalyst from the reaction mixture.
-
Catalyst reusability, reducing cost and waste.
-
Often milder reaction conditions.
-
Can exhibit high selectivity.
Experimental Data Snapshot:
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| ZnO nanoparticles | Water | Not specified | 89.6% | [24][26] |
| Cu/NiO nanoparticles | Not specified | Not specified | 24-70% | [25] |
| LDH/graphene | Acetonitrile | 4 h | High | [27] |
E. Enzymatic Synthesis
Biocatalysis, using enzymes to mediate chemical transformations, represents a highly selective and environmentally benign approach. While less common for chalcone synthesis, research has demonstrated the potential of certain enzymes to catalyze the Claisen-Schmidt condensation. [28] Principle of Operation: Enzymes, with their highly specific active sites, can catalyze reactions with high stereoselectivity under mild conditions (e.g., neutral pH, room temperature).
Advantages:
-
High selectivity (e.g., E-chalcone formation). [28]* Mild and environmentally friendly reaction conditions.
-
Biodegradable catalysts.
Limitations:
-
Enzyme promiscuity for this reaction is not widespread.
-
May require specific buffers and co-factors.
-
Can be more expensive than traditional chemical catalysts.
Notable Enzymes:
-
Lipase from hog pancreas and acylase from Aspergillus melleus have shown activity in catalyzing the synthesis of E-chalcone. [28]
III. Experimental Protocols: A Practical Guide
This section provides representative, step-by-step protocols for key catalytic methods.
Protocol 1: Classical Base-Catalyzed Synthesis
[4][5] Objective: To synthesize a chalcone derivative using a conventional base-catalyzed method.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 eq.) and the acetophenone derivative (1 eq.) in ethanol.
-
Catalyst Addition: While stirring vigorously at room temperature, slowly add a 10% aqueous solution of NaOH drop-wise to the mixture.
-
Reaction: Continue stirring at room temperature. The solution may become turbid, and a precipitate may form. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture with a dilute acid (e.g., 10% HCl) to precipitate the chalcone product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure chalcone crystals.
Visualizing the Workflow:
Caption: Workflow for classical base-catalyzed chalcone synthesis.
Protocol 2: Microwave-Assisted Synthesis
[15] Objective: To synthesize a chalcone derivative rapidly using microwave irradiation.
Materials:
-
4-Morpholinoacetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
5% Ethanolic NaOH
-
Microwave reactor vial (10 mL)
-
Microwave reactor
Procedure:
-
Reactant Preparation: In a 10 mL microwave vial, combine 4-morpholinoacetophenone (0.974 mmol), the substituted benzaldehyde (0.974 mmol), and 3 mL of 5% ethanolic NaOH.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 80 °C with a power of 50 Watts for 1-2 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product often crystallizes directly from the reaction mixture. Collect the crystals by filtration.
-
Purification: Wash the collected crystals with cold ethanol and dry to obtain the pure product.
IV. Conclusion and Future Outlook
The synthesis of chalcones has evolved significantly from traditional, hours-long reflux reactions to rapid, efficient, and environmentally friendly methodologies. While classical acid and base catalysis remain viable and straightforward options, modern techniques such as microwave and ultrasound-assisted synthesis offer dramatic improvements in reaction times and yields. [12][19]Furthermore, the rise of mechanochemistry and heterogeneous catalysis using nanoparticles provides greener alternatives by minimizing solvent use and allowing for catalyst recycling. [10][24] The choice of catalytic method will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrates, available equipment, and the desired environmental impact. For researchers in drug development, the ability to rapidly generate diverse libraries of chalcone derivatives for structure-activity relationship studies makes modern catalytic methods particularly attractive. Future research will likely focus on the development of even more active and selective catalysts, the expansion of enzymatic approaches, and the integration of these methods into continuous flow systems for large-scale, sustainable production.
V. References
-
Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1).
-
Cabrera, M., et al. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 6(5).
-
Climent, M. J., et al. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis, 151(1), 60-66.
-
Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.
-
Mitrev, Y., et al. (2025). Original enzyme-catalyzed synthesis of chalcones: Utilization of hydrolase promiscuity. Catalysis Communications.
-
Mulugeta, E., & Wube, A. (2018). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Chemistry and Materials Research, 10(4).
-
Popat, K., et al. (2015). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
-
Saraci, E., et al. (2023). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. Green Chemistry.
-
Shayma, A., et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics.
-
Singh, P., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Nanomaterials.
-
Vosooghi, M., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Proceedings.
-
Zengin, G., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Letters in Drug Design & Discovery.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Pyrazoline Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazoline derivatives stand out for their vast therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their molecular architecture. Therefore, unambiguous structural confirmation is a critical checkpoint in the synthesis and development pipeline. This guide provides an in-depth comparison of spectroscopic techniques, offering field-proven insights and detailed protocols to confidently elucidate the structure of novel pyrazoline derivatives.
The most common synthetic route to 2-pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate, often in an acidic medium like acetic acid.[3][5] This reaction establishes the core five-membered heterocyclic ring containing two adjacent nitrogen atoms.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a self-validating analysis.
Workflow for Pyrazoline Structural Elucidation
Caption: General workflow for pyrazoline synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazolines, both ¹H and ¹³C NMR provide definitive evidence of the heterocyclic ring formation.
¹H NMR Spectroscopy: Mapping the Protons
The protons on the pyrazoline ring (at C-4 and C-5) create a characteristic splitting pattern, typically an ABX spin system, which is the most striking evidence of a successful cyclization.[3][6][7]
-
HA and HB (C-4 Methylene Protons): These two protons are diastereotopic and appear as separate signals, each as a doublet of doublets (dd). Their chemical shifts are typically found in the range of δ 3.0-4.0 ppm .[2]
-
HX (C-5 Methine Proton): This proton, adjacent to two different protons, also appears as a doublet of doublets (dd) but further downfield, usually between δ 5.0-6.2 ppm .[2][3]
The coupling constants (J-values) between these protons are crucial for confirming their spatial relationships. For instance, a typical ¹H NMR spectrum of a 2-pyrazoline might show a proton at C-4 (HA) as a doublet of doublets around δ 3.3 ppm and the other C-4 proton (HB) as a doublet of doublets around δ 4.0 ppm. The C-5 proton (HX) would appear as a doublet of doublets near δ 6.2 ppm.[2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements the proton data by confirming the carbon framework of the pyrazoline ring. The chemical shifts are sensitive to the electronic environment and substitution patterns.[8]
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C-3 | 150 - 158 | This carbon is part of the C=N double bond and appears significantly downfield.[2][4] |
| C-4 | 40 - 44 | An sp³ hybridized methylene carbon, appearing in the aliphatic region.[2][4] |
| C-5 | 56 - 64 | An sp³ hybridized methine carbon, shifted further downfield than C-4 due to its proximity to two nitrogen atoms and often an aryl substituent.[2][4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.[2][9] Record ¹³C NMR spectra on the same instrument.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature data for similar structures.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the presence and absence of key functional groups, confirming the conversion of the chalcone precursor to the pyrazoline product.
The most critical observation is the disappearance of the α,β-unsaturated carbonyl (C=O) stretching band of the chalcone and the appearance of a new C=N stretching band.[12]
Characteristic Pyrazoline Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| C=N Stretch | 1590 - 1624 | A strong, characteristic band confirming the pyrazoline ring.[2][12] |
| C-N Stretch | 1366 - 1489 | Confirms the presence of the carbon-nitrogen single bond.[2][4] |
| N-H Stretch | 3300 - 3500 | Present in N-unsubstituted pyrazolines. Often appears as a broad band. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of aromatic substituents.[2] |
| Aliphatic C-H Stretch | 2840 - 3000 | Corresponds to the sp³ C-H bonds at C-4 and C-5.[12] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for pyrazolines and the starting chalcone to confirm the transformation.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive proof of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[4] Furthermore, the fragmentation pattern provides additional structural clues.[13]
Pyrazoline Fragmentation Patterns
The fragmentation of the pyrazoline ring is often substituent-dependent but typically involves characteristic losses that help confirm the core structure.[13][14] Common fragmentation pathways can include the loss of nitrogen molecules or cleavage of the ring, leading to stable radical cations.[15] The molecular ion peak (M⁺) is usually observed, and its m/z value should correspond to the calculated molecular weight of the target pyrazoline.[2]
Caption: Generalized mass spectrometry fragmentation pathways for pyrazolines.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[2]
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft technique often providing a clear molecular ion peak ([M+H]⁺), while EI can induce more extensive fragmentation useful for structural analysis.[13]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.[16]
UV-Visible Spectroscopy: An Alternative Comparative Tool
While not a primary tool for structural elucidation, UV-Vis spectroscopy can be useful for characterizing the electronic properties of pyrazoline derivatives, which are often fluorescent.[5][17] The absorption spectra typically show characteristic bands corresponding to π → π* and n → π* transitions within the conjugated system. Comparing the spectrum of the product to the starting chalcone can show a shift in the maximum absorption wavelength (λmax), indicating a change in the electronic structure.[18]
| Transition | Typical Wavelength Range (nm) |
| π → π | 350 - 400 |
| n → π | 250 - 300 |
Conclusion: A Self-Validating System
By integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build a robust and self-validating case for the structure of a synthesized pyrazoline. The characteristic ABX system in ¹H NMR confirms the heterocyclic ring protons, ¹³C NMR validates the carbon framework, FT-IR shows the critical C=N bond formation, and MS confirms the molecular weight. This multi-technique approach ensures the scientific integrity required for advancing drug development and other applications of these versatile heterocyclic compounds.
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International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis and Characterization of some novel Pyrazoline derivatives. [Link]
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Semantic Scholar. (2018). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. [Link]
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
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ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). [Link]
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A Comparative Guide to the Therapeutic Potential of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of a novel class of compounds: Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivatives. As a Senior Application Scientist, my objective is to offer an in-depth analysis grounded in established pharmacological principles and provide a practical framework for the preclinical evaluation of these molecules. We will explore their potential as both neuropsychiatric and anti-inflammatory agents, comparing them with established therapeutic alternatives.
Introduction: The Rationale for Investigating Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate Derivatives
The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably giving rise to a class of potent antipsychotic agents.[1][2] The prototypical example, Haloperidol, exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[3][4] Structure-activity relationship (SAR) studies have consistently shown that fluorination of the phenyl ring, particularly at the para-position, enhances antipsychotic activity.[5][6]
The core structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate presents a compelling case for investigation. It incorporates the key features of a butyrophenone—a phenyl ring, a ketone, and a butyl chain—with the addition of a difluoro-substitution pattern on the aromatic ring. This structural motif suggests a strong possibility of activity at dopamine receptors, positioning these derivatives as potential novel antipsychotics.
Furthermore, the exploration of novel chemical entities often reveals unexpected therapeutic activities. Chronic inflammation is a critical pathological component of numerous diseases, and the search for new anti-inflammatory agents is relentless. Therefore, a comprehensive evaluation should also consider the potential of these derivatives to modulate key inflammatory pathways, such as those involving the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
This guide will, therefore, proceed along two hypothesized therapeutic avenues:
-
Hypothesis 1: Antipsychotic Potential via modulation of dopaminergic and serotonergic pathways.
-
Hypothesis 2: Anti-inflammatory Potential via inhibition of key inflammatory enzymes.
We will outline the experimental protocols to test these hypotheses and compare the potential profiles of these novel derivatives against established drugs in each class.
Hypothesis 1: Evaluation as Novel Antipsychotic Agents
The primary hypothesis is that Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivatives will act as dopamine D2 receptor antagonists, analogous to typical antipsychotics like Haloperidol. The difluoro-substitution may modulate receptor affinity, selectivity, and pharmacokinetic properties.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The prevailing theory of antipsychotic action involves the blockade of D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, non-selective antagonism in other dopaminergic pathways can lead to significant side effects, including extrapyramidal symptoms (EPS).
Caption: Hypothesized mechanism of antipsychotic action.
Comparative Framework: Benchmarking Against Standard Antipsychotics
The performance of novel derivatives should be benchmarked against both typical and atypical antipsychotics to build a comprehensive profile.
| Compound Class | Example Drug | Primary Mechanism | Key Comparison Points |
| Novel Derivatives | Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivative | Hypothesized D2 antagonist | Affinity for D2, selectivity vs. other receptors, in vivo efficacy, side effect profile (EPS). |
| Typical Antipsychotic | Haloperidol | Potent D2 antagonist | High affinity for D2 receptors, known to cause significant EPS.[1] |
| Atypical Antipsychotic | Risperidone | D2 and 5-HT2A antagonist | Broader receptor profile, generally lower risk of EPS compared to typicals.[3] |
| Atypical Antipsychotic | Clozapine | Weak D2 antagonist, high affinity for various other receptors | High efficacy in treatment-resistant schizophrenia, but with significant metabolic side effects.[8] |
Experimental Protocols for Evaluating Antipsychotic Potential
A tiered approach, from in vitro binding to in vivo behavioral models, is essential for a thorough evaluation.
A. In Vitro Evaluation: Receptor Binding and Functional Assays
-
Dopamine D2 Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compounds for the D2 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line expressing human D2 receptors.
-
Incubate the membranes with a radiolabeled D2 antagonist (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.
-
-
Causality: A low Ki value indicates high binding affinity, a primary characteristic of effective D2 antagonists.
-
-
Functional Antagonism Assay (β-arrestin Recruitment):
-
Objective: To confirm that binding to the D2 receptor results in functional antagonism.
-
Methodology:
-
Use a cell line co-expressing the D2 receptor and a β-arrestin reporter system (e.g., BRET or FRET-based).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known D2 agonist (e.g., dopamine).
-
Measure the reporter signal, which corresponds to β-arrestin recruitment to the activated receptor.
-
An effective antagonist will inhibit the agonist-induced signal in a dose-dependent manner.[9]
-
-
Causality: This assay confirms that the compound not only binds to the receptor but also blocks the downstream signaling initiated by an agonist, which is the essence of antagonism.
-
B. In Vivo Evaluation: Animal Models of Antipsychotic Efficacy and Side Effects
-
Prepulse Inhibition (PPI) of the Startle Response:
-
Objective: To assess the ability of the compound to normalize sensorimotor gating deficits, a translational model of a core deficit in schizophrenia.[10]
-
Methodology:
-
Induce a PPI deficit in rodents using a psychomimetic agent (e.g., apomorphine or a glutamate antagonist).
-
Administer the test compound or vehicle to the animals.
-
Place the animal in a startle chamber and present a series of acoustic stimuli: a loud startling pulse alone, and a weak prepulse followed by the startling pulse.
-
Measure the startle response (whole-body flinch).
-
Calculate PPI as the percentage reduction in the startle response when the prepulse is present.
-
-
Causality: Effective antipsychotics are expected to reverse the drug-induced deficit in PPI, indicating a restoration of normal sensorimotor filtering.[11][12]
-
-
Catalepsy Test:
-
Objective: To evaluate the potential for inducing extrapyramidal side effects (EPS).[13]
-
Methodology:
-
Administer the test compound at various doses to rats.
-
At set time points, place the rat's forepaws on an elevated horizontal bar.
-
Measure the time it takes for the rat to remove its paws and correct its posture.
-
A prolonged period of immobility is indicative of catalepsy, a predictor of EPS liability.
-
-
Causality: Catalepsy is strongly correlated with high D2 receptor occupancy in the nigrostriatal pathway, the same mechanism that underlies drug-induced parkinsonism in humans.[13] A large therapeutic window between the effective dose in the PPI test and the cataleptic dose is a desirable feature for a novel antipsychotic.
-
Hypothesis 2: Evaluation as Novel Anti-inflammatory Agents
Given the broad biological activities of novel chemical scaffolds, it is prudent to investigate the anti-inflammatory potential of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivatives. The key enzymes in the arachidonic acid cascade, COX-1, COX-2, and 5-LOX, are primary targets for anti-inflammatory drugs.
Mechanism of Action: Inhibition of Inflammatory Mediators
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.[14] Inhibition of 5-LOX reduces the production of leukotrienes, which are involved in inflammation and allergic responses. Dual inhibitors of COX and 5-LOX are of significant therapeutic interest.
Caption: Hypothesized mechanism of anti-inflammatory action.
Comparative Framework: Benchmarking Against Standard Anti-inflammatory Drugs
| Compound Class | Example Drug | Primary Mechanism | Key Comparison Points |
| Novel Derivatives | Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate derivative | Hypothesized COX/LOX inhibitor | IC50 for COX-1, COX-2, and 5-LOX; in vivo efficacy; potential for gastric toxicity. |
| Non-selective NSAID | Naproxen | Non-selective COX-1/COX-2 inhibitor | Effective anti-inflammatory and analgesic, but with a risk of gastrointestinal side effects due to COX-1 inhibition.[14] |
| COX-2 Selective NSAID | Celecoxib | Selective COX-2 inhibitor | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. |
| 5-LOX Inhibitor | Zileuton | 5-LOX inhibitor | Used in the treatment of asthma. |
Experimental Protocols for Evaluating Anti-inflammatory Potential
A. In Vitro Evaluation: Enzyme Inhibition Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Objective: To determine the IC50 values of the test compounds for both COX isoforms.
-
Methodology:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.[15]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) provides an index of COX-2 selectivity.
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Objective: To determine the IC50 value of the test compounds for 5-LOX.
-
Methodology:
-
Use a purified 5-LOX enzyme (e.g., from potato tubers or recombinant human).
-
Incubate the enzyme with the test compound.
-
Initiate the reaction by adding a suitable substrate like linoleic or arachidonic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.[16]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Causality: This spectrophotometric assay provides a direct measure of the compound's ability to inhibit the catalytic activity of 5-LOX.
-
B. In Vivo Evaluation: Animal Model of Acute Inflammation
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To assess the in vivo anti-inflammatory efficacy of the test compounds.
-
Methodology:
-
Divide rats into groups (vehicle control, standard drug, and test compound groups).
-
Measure the basal paw volume of each rat using a plethysmometer.
-
Administer the respective treatments orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
-
Causality: This is a standard and well-validated model of acute inflammation.[17] A reduction in paw swelling directly demonstrates the compound's ability to suppress the inflammatory response in a living organism.
-
Conclusion and Future Directions
The Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate scaffold represents a promising starting point for the development of novel therapeutic agents. The structural analogy to fluorinated butyrophenones strongly suggests a potential for antipsychotic activity, warranting a thorough investigation of their dopamine D2 receptor affinity and in vivo efficacy. A key differentiator for a novel antipsychotic would be a favorable side effect profile, particularly a reduced propensity to induce extrapyramidal symptoms, which can be assessed early using the catalepsy model.
Simultaneously, the exploration of anti-inflammatory properties is a critical step in de-risking and maximizing the potential of this chemical series. Demonstrating efficacy in both COX/LOX inhibition and the carrageenan-induced paw edema model would open up a completely different therapeutic avenue.
The experimental workflows detailed in this guide provide a robust, self-validating framework for elucidating the therapeutic potential of these derivatives. The data generated will allow for a direct and objective comparison with established drugs, ultimately guiding the decision-making process in any drug development program.
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Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science.[Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate.[Link]
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Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. PubMed.[Link]
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In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. PubMed.[Link]
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Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. PubMed Central.[Link]
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15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PubMed Central.[Link]
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Screening Methods for Antiinflammatory Agents. Pharmacognosy.[Link]
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KEGG PATHWAY Database. KEGG.[Link]
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Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.[Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI.[Link]
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Experimental treatment of antipsychotic-induced movement disorders. Dove Medical Press.[Link]
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org.[Link]
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ANTI INFLAMMATORY Screening Methods. Scribd.[Link]
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A Comparative Guide to the Synthesis of γ-Keto Esters: Alternatives to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate Precursors
Introduction
In the landscape of medicinal chemistry and drug development, γ-keto esters and their derivatives are pivotal structural motifs. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, in particular, serves as a critical building block for a range of pharmacologically active compounds, including potent dopamine reuptake inhibitors.[1] The difluorophenyl moiety is frequently incorporated to enhance metabolic stability and modify electronic properties, which can significantly improve a drug candidate's pharmacokinetic profile.
The synthesis of this key intermediate, and related structures, traditionally relies on established methodologies such as the Friedel-Crafts acylation. However, the demands for process optimization, improved yields, greener chemistry, and exploration of novel chemical space necessitate a thorough understanding of alternative synthetic strategies. This guide provides an in-depth comparison of the conventional Friedel-Crafts approach with alternative methods, offering researchers the data and insights needed to make informed decisions in their synthetic design. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for key transformations.
The Foundational Route: Friedel-Crafts Acylation
The most direct and widely employed synthesis of the core acid precursor, 4-(2,5-difluorophenyl)-4-oxobutanoic acid, is the Friedel-Crafts acylation of 1,4-difluorobenzene with succinic anhydride.[2][3] This reaction is a classic example of electrophilic aromatic substitution, where a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a reactive acylium ion intermediate.[4][5]
The subsequent esterification of the resulting carboxylic acid with ethanol under acidic conditions yields the target compound, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Caption: Standard two-step synthesis via Friedel-Crafts acylation and subsequent esterification.
While reliable, this method has inherent limitations:
-
Stoichiometric Lewis Acid: The reaction requires more than one equivalent of AlCl₃ because it complexes with both the anhydride and the final ketone product. This generates significant amounts of aluminum-containing waste, complicating the workup and posing environmental concerns.
-
Harsh Conditions: The use of a strong, moisture-sensitive Lewis acid can be challenging to handle on a large scale and may not be compatible with sensitive functional groups.
-
Regioselectivity: While the fluorine atoms direct the acylation, the formation of minor isomeric byproducts can occur, necessitating careful purification.[2]
Alternative Strategy 1: Acyl Chloride Chemistry
A logical alternative to the direct Friedel-Crafts acylation with succinic anhydride involves pre-forming a more reactive acylating agent from one of the starting materials. This approach bifurcates into two main pathways: using a substituted benzoyl chloride or using succinyl chloride.
Pathway 1A: 2,5-Difluorobenzoyl Chloride as the Electrophile
This strategy reverses the roles of the aromatic and aliphatic components. Here, 2,5-difluorobenzoyl chloride serves as the electrophilic precursor.[6][7][8][9] This highly reactive acyl chloride can be coupled with a nucleophile that provides the remaining three-carbon ester chain.
Organometallic reagents are well-suited for this purpose. For instance, reacting 2,5-difluorobenzoyl chloride with a Reformatsky reagent derived from ethyl bromoacetate and zinc, or with an organocadmium or Gilman reagent, can form the desired carbon-carbon bond.[10] The use of less reactive organometallics like organocadmium reagents is crucial to prevent the common side reaction of over-addition to the newly formed ketone, which would otherwise lead to a tertiary alcohol.[10]
Caption: Synthesis via nucleophilic substitution on 2,5-difluorobenzoyl chloride.
Advantages:
-
Milder Conditions: Avoids the use of strong Lewis acids like AlCl₃.
-
High Regioselectivity: The connectivity is explicitly defined by the starting materials, eliminating isomeric byproducts.
Disadvantages:
-
Reagent Preparation: Requires the preparation of often sensitive organometallic reagents.
-
Stoichiometric Metals: Utilizes stoichiometric amounts of metals like zinc or cadmium, which may have their own toxicity and disposal concerns.
Alternative Strategy 2: Modern γ-Keto Ester Syntheses
Moving beyond classical name reactions, several modern methods for the synthesis of γ-keto esters have emerged. These can be adapted to produce the target molecule or its analogs, often with improved efficiency and atom economy.
Pathway 2A: Gold-Catalyzed Hydration of Alkynoates
A highly efficient, atom-economical method involves the gold(III)-catalyzed hydration of 3-alkynoates.[11] For the target molecule, this would require the synthesis of ethyl 4-(2,5-difluorophenyl)but-3-ynoate. The gold catalyst facilitates a regioselective hydration of the alkyne, assisted by the neighboring ester carbonyl group, to yield the γ-keto ester directly under mild, aqueous conditions.
Advantages:
-
Catalytic: Uses only a catalytic amount of the gold promoter.
-
Mild Conditions: Typically proceeds at room temperature in aqueous ethanol.[11]
-
High Atom Economy: The reaction is an addition, generating minimal waste.
Disadvantages:
-
Substrate Synthesis: The primary challenge is the synthesis of the required 3-alkynoate precursor, which may involve multiple steps.
-
Catalyst Cost: Gold catalysts, while used in small amounts, can be expensive.
Pathway 2B: Conjugate Addition to α,β-Unsaturated Esters
Another powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by a Nef reaction or similar transformation. For example, the conjugate addition of a nitronate (derived from a nitroalkane) to an appropriate α,β-unsaturated ketone or ester can be a one-pot route to γ-keto esters.[12] This method, often facilitated by a base like DBU, provides a versatile pathway to highly functionalized products.
Comparative Performance Data
The choice of synthetic route often depends on a trade-off between yield, cost, scalability, and environmental impact. The following table summarizes typical performance metrics for the discussed methodologies.
| Method | Key Reagents | Catalyst/Promoter | Typical Yield | Pros | Cons |
| Friedel-Crafts Acylation | 1,4-Difluorobenzene, Succinic Anhydride | AlCl₃ (stoichiometric) | 60-80% (for the acid) | Well-established, readily available starting materials. | Harsh conditions, stoichiometric Lewis acid waste, potential for isomers. |
| Acyl Chloride / Organometallic | 2,5-Difluorobenzoyl chloride, Organocadmium/Zinc Reagent | Stoichiometric Metal | 70-90% | High regioselectivity, milder than Friedel-Crafts. | Requires pre-formation of sensitive reagents, metal waste.[10] |
| Au-Catalyzed Hydration | Substituted 3-Alkynoate | Au(III) salt (catalytic) | >90% | High atom economy, very mild conditions, catalytic.[11] | Multi-step synthesis of the alkynoate precursor required. |
| Conjugate Addition / Nef Rxn | Nitroalkane, α,β-Unsaturated Ester | DBU (catalytic) | 65-78% | One-pot procedure, versatile for functionalized products.[12] | May require multiple days, purification can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
This protocol is a representative procedure for the foundational synthetic step.
Materials:
-
1,4-Difluorobenzene
-
Succinic Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Nitrobenzene or 1,2-Dichloroethane (solvent)
-
Hydrochloric Acid (conc.)
-
Ice
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl gas).
-
Charging Reagents: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (2.2 equivalents) and the solvent (e.g., nitrobenzene). Cool the mixture in an ice bath to 0-5 °C.
-
Addition: Add a solution of succinic anhydride (1.0 equivalent) and 1,4-difluorobenzene (1.1 equivalents) in the same solvent dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Work-up: Cool the reaction mixture back to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum complexes.
-
Extraction: If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent like nitrobenzene, perform a steam distillation or extract the aqueous phase with a suitable solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous phase. Re-acidify the bicarbonate solution with HCl to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The crude 4-(2,5-difluorophenyl)-4-oxobutanoic acid can be further purified by recrystallization.
Protocol 2: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Illustrative of γ-Keto Ester Formation)
This protocol, adapted from a similar synthesis, illustrates a Claisen condensation approach to form a related β-keto ester, showcasing an alternative bond-forming strategy.[13]
Materials:
-
Ethyl difluoroacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Sulfuric acid (98%)
Procedure:
-
Setup: Charge a flask with ethyl acetate at 25 °C.
-
Base Addition: Add sodium ethoxide (1.1 equivalents) with stirring.
-
Condensation: Cool the suspension to 5 °C and add ethyl difluoroacetate (1.0 equivalent) dropwise, keeping the temperature between 10-25 °C.
-
Heating: After addition, heat the mixture to 65 °C and stir for 2 hours.
-
Quenching: Cool to 20 °C and carefully add 98% sulfuric acid. A thick precipitate will form.
-
Isolation: Filter the precipitated salt and wash the solid with ethyl acetate. The combined filtrate contains the desired product.[13]
-
Analysis: The yield can be determined by GC analysis with an internal standard. The reported yield for this specific transformation is 95.6%.[13]
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical substances is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the procedures outlined below are based on established best practices for handling hazardous laboratory chemicals and information from structurally similar compounds.
The foundational principle of chemical disposal is a proactive approach to safety and compliance. Every laboratory handling hazardous chemicals is required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP)[1][2]. This plan serves as the primary reference for all safety and disposal procedures within your specific work environment.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of chemical hazards in a laboratory setting necessitates a comprehensive approach to personal safety[3][4].
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical. Consult a glove compatibility chart for specific chemicals. |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills and splashes. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
The disposal of any chemical waste, including Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, must adhere to a structured and compliant workflow. This process begins at the point of generation and concludes with its final removal by a licensed professional.
Step 1: Waste Identification and Characterization
Step 2: Segregation of Waste Streams
Proper segregation of hazardous waste is paramount to prevent dangerous chemical reactions[7]. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate waste should be collected in a dedicated container and not mixed with other waste streams unless compatibility is confirmed.
Key Segregation Practices:
-
Store acids and bases separately.
-
Keep oxidizing agents away from reducing agents and organic compounds.
-
Water-reactive chemicals must be stored in a dry environment[8].
Step 3: Containerization and Labeling
The integrity of the waste container is critical for safe storage.
-
Container Selection: Use a container that is compatible with the chemical. For many organic compounds, glass or high-density polyethylene (HDPE) is suitable. The original container, if in good condition, is often a good choice[8].
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate), and a clear indication of the associated hazards (e.g., Flammable, Toxic, Corrosive)[6]. The date of accumulation should also be noted.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste at or near the point of generation[6][8].
SAA Requirements:
-
The SAA must be under the control of the operator of the process generating the waste.
-
Containers must be kept closed except when adding waste.
-
There is a limit of 55 gallons of hazardous waste or one quart of acutely hazardous waste that can be accumulated in an SAA[9].
Step 5: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed hazardous waste contractor[7]. Never dispose of hazardous chemicals down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations[10]. The disposal process often involves incineration at a specialized facility or other approved treatment methods[11][12].
Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Isolate: Secure the area to prevent re-entry.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Clean-up: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek prompt medical attention and provide the medical personnel with as much information as possible about the chemical.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Sources
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Navigating the Safe Handling of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. As a valued partner in your research, we are committed to providing value beyond the product itself, building a foundation of deep trust through comprehensive safety and handling protocols. This document is structured to provide clear, actionable, and scientifically grounded guidance.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Similar aromatic ketones and halogenated compounds can cause irritation upon contact.[1]
-
Skin Sensitization: Some related structures have been shown to cause allergic skin reactions.[2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life.[2]
Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer glove resistant to ketones and aromatic solvents (e.g., PVA, butyl rubber, or fluoroelastomer).[3][4] | The inner nitrile glove provides a base layer of protection, while the outer glove offers enhanced resistance to the specific chemical classes present in the molecule.[5] Regularly inspect gloves for any signs of degradation or perforation. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[5][6] | This combination protects the eyes from splashes and the face from larger releases of the material. |
| Body Protection | A flame-resistant laboratory coat worn over long pants and closed-toe shoes.[5] | This protects the skin from accidental spills and splashes. Natural fibers like cotton are recommended over synthetic materials which can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][8] | A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dust. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide the user through the safe handling of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.
2. Preparation and Weighing:
-
All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Use anti-static tools and equipment to prevent the ignition of flammable vapors.
-
To avoid generating dust, handle the solid material carefully.
3. Experimental Use:
-
Always be aware of the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Keep reaction vessels closed whenever possible to minimize the release of vapors.
-
If heating the substance, do so in a well-ventilated area and use appropriate heating equipment (e.g., a heating mantle with a controller).
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
All decontamination materials should be collected as hazardous waste.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: A Critical Final Step
Proper disposal is a critical component of the chemical lifecycle to protect both human health and the environment. As Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a halogenated organic compound, it must be disposed of as hazardous waste.[10]
Waste Segregation and Collection:
-
Halogenated Organic Waste: Collect all waste containing Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in a designated, clearly labeled, and sealed container for halogenated organic waste.[11][12]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[12] This is crucial as the disposal methods for these two types of waste are different and mixing can lead to increased disposal costs and improper treatment.[9][12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be disposed of as halogenated hazardous waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including the approximate concentration of each component.[9]
Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Ensure the waste container is securely closed before removal from the laboratory.
By adhering to these protocols, you can ensure a safe and effective research environment when working with Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. Our commitment to your success extends to providing the information you need to operate safely and efficiently.
References
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff. (n.d.).
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- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- 7.2 Organic Solvents - Cornell EHS. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET. (2025-11-06).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Essential Chemical PPE - Trimaco. (2023, September 8).
- 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. (2016, December 6).
- Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate | Matrix Scientific. (n.d.).
- SAFETY DATA SHEET - MarkHerb. (n.d.).
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- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
